Alisertib Sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1208255-63-3 |
|---|---|
Molecular Formula |
C27H21ClFN4NaO5 |
Molecular Weight |
558.9 g/mol |
IUPAC Name |
sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate;hydrate |
InChI |
InChI=1S/C27H20ClFN4O4.Na.H2O/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);;1H2/q;+1;/p-1 |
InChI Key |
WLPXWQKMVACWII-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alisertib sodium hydrate, MLN8237-004 |
Origin of Product |
United States |
Foundational & Exploratory
Alisertib Sodium: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib sodium (MLN8237) is a selective and potent small-molecule inhibitor of Aurora A kinase (AAK), a key regulator of mitotic progression. Overexpression of Aurora A kinase is a common feature in a wide range of human cancers and is often associated with poor prognosis. Alisertib has demonstrated significant antitumor activity in preclinical models and is under investigation in numerous clinical trials for both solid and hematologic malignancies. This technical guide provides an in-depth overview of the core mechanism of action of alisertib in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Inhibition of Aurora A Kinase
Alisertib functions as an ATP-competitive inhibitor of Aurora A kinase. Its high selectivity for Aurora A over the closely related Aurora B kinase is a critical aspect of its therapeutic profile. In enzymatic assays, alisertib potently inhibits Aurora A with an IC50 value of 1.2 nmol/L, while its activity against Aurora B is significantly lower, with an IC50 of 396.5 nmol/L. This selectivity is maintained in cell-based assays, where alisertib is over 200-fold more selective for Aurora A.
The primary role of Aurora A kinase is to ensure proper mitotic progression through its involvement in centrosome maturation, spindle assembly, and chromosome segregation. By inhibiting Aurora A, alisertib disrupts these critical mitotic events, leading to a cascade of cellular consequences that ultimately result in cancer cell death.
Signaling Pathway of Alisertib-Induced Mitotic Disruption
Caption: Alisertib inhibits Aurora A Kinase, leading to mitotic disruption and subsequent cell death.
Cellular Consequences of Aurora A Inhibition
The inhibition of Aurora A kinase by alisertib manifests in several observable and quantifiable cellular phenotypes:
-
Mitotic Spindle Defects: Alisertib treatment leads to the formation of abnormal mitotic spindles, including monopolar, bipolar, and multipolar spindles. This prevents the proper segregation of chromosomes during mitosis.
-
Chromosome Misalignment: A direct consequence of defective spindle assembly is the failure of chromosomes to align correctly at the metaphase plate.
-
Cell Cycle Arrest: The disruption of mitosis triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.
-
Aneuploidy and Polyploidy: Cells that eventually exit mitosis without proper chromosome segregation become aneuploid (having an abnormal number of chromosomes) or polyploid (having more than two complete sets of chromosomes).
-
Apoptosis: The accumulation of mitotic errors and genomic instability ultimately triggers programmed cell death, or apoptosis. In some cancer cell lines, alisertib has been shown to induce apoptosis through the activation of the ATM/Chk2/p53 pathway.
-
Senescence: In some contexts, particularly in cells with a compromised apoptotic pathway, alisertib can induce a state of permanent growth arrest known as senescence.
Quantitative Analysis of Alisertib's Activity
The anti-cancer effects of alisertib have been quantified in numerous preclinical studies across a wide range of cancer cell lines and xenograft models.
In Vitro Antiproliferative Activity
Alisertib demonstrates potent antiproliferative activity against a broad panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type, with hematologic malignancies often showing higher sensitivity.
| Cell Line | Cancer Type | Alisertib IC50 (nmol/L) |
| HCT-116 | Colon Carcinoma | 15 ± 2 |
| NCI-H460 | Lung Carcinoma | 33 ± 10 |
| A549 | Lung Carcinoma | 469 ± 117 |
| Calu-6 | Lung Carcinoma | 129 ± 18 |
| PC-3 | Prostate Carcinoma | 211 ± 26 |
| DU 145 | Prostate Carcinoma | 179 ± 37 |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 28 ± 8 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 24 ± 4 |
Data summarized from a study characterizing alisertib's preclinical activity.
In Vivo Antitumor Efficacy
In vivo studies using human tumor xenograft models have confirmed the antitumor activity of alisertib. Oral administration of alisertib leads to significant tumor growth inhibition and, in some cases, tumor regression.
| Xenograft Model | Cancer Type | Alisertib Dose (mg/kg) | Tumor Growth Inhibition (%) |
| HCT-116 | Colon Carcinoma | 3 | 43.3 |
| HCT-116 | Colon Carcinoma | 10 | 84.2 |
| HCT-116 | Colon Carcinoma | 30 | 94.7 |
| CU_TNBC_004 | Triple-Negative Breast Cancer | 30 | 35.09 |
Data from studies on colorectal cancer and triple-negative breast cancer models.
Key Experimental Protocols
The following section outlines the methodologies for key experiments used to characterize the mechanism of action of alisertib.
Bromodeoxyuridine (BrdU) Cell Proliferation Assay
This assay is used to quantify the antiproliferative effects of alisertib.
Caption: Workflow for the BrdU cell proliferation assay to determine IC50 values.
Protocol Details:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of alisertib and incubated for 72 hours.
-
BrdU labeling solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
The cells are fixed, and the DNA is denatured.
-
An anti-BrdU antibody conjugated to peroxidase (POD) is added.
-
After a washing step, the substrate solution is added, and the colorimetric reaction is quantified by measuring the absorbance.
Immunofluorescent Staining for Mitotic Spindle Analysis
This technique is used to visualize the effects of alisertib on mitotic spindle formation and chromosome alignment.
Caption: Workflow for immunofluorescent staining to visualize mitotic spindles.
Protocol Details:
-
Cells are cultured on coverslips and treated with alisertib for a specified time.
-
Cells are fixed, permeabilized, and blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody against a spindle component (e.g., α-tubulin) is performed.
-
A fluorescently labeled secondary antibody is used for detection.
-
DNA is counterstained with a fluorescent dye like DAPI.
-
The coverslips are mounted, and the cells are visualized using fluorescence microscopy to assess spindle morphology and chromosome alignment.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is employed to determine the distribution of cells in different phases of the cell cycle following alisertib treatment.
Protocol Details:
-
Cells are treated with alisertib for various time points.
-
Both adherent and floating cells are collected, washed, and fixed in ethanol.
-
The fixed cells are treated with RNase A to remove RNA.
-
Cells are stained with a DNA-intercalating dye such as propidium iodide.
-
The DNA content of individual cells is measured by a flow cytometer.
-
The resulting histograms are analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a highly selective inhibitor of Aurora A kinase that disrupts mitotic progression in cancer cells, leading to spindle defects, chromosome misalignment, cell cycle arrest, and ultimately, apoptotic cell death. Its potent in vitro and in vivo antitumor activity has established it as a promising therapeutic agent for a variety of cancers. The experimental protocols detailed in this guide provide a framework for the continued investigation of alisertib and other Aurora kinase inhibitors in the field of oncology drug development.
The Discovery and Development of Alisertib Sodium: A Technical Guide
An In-depth Analysis of the Potent and Selective Aurora A Kinase Inhibitor
Abstract
Alisertib (MLN8237), a potent and selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AAK), has emerged as a significant investigational agent in oncology.[1] Aurora A kinase, a key regulator of mitotic progression, is frequently overexpressed in a wide range of human cancers, making it an attractive therapeutic target.[2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Alisertib. We delve into its mechanism of action, summarize key quantitative data from pivotal studies, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey of Alisertib and its potential as an anti-cancer therapeutic.
Introduction: The Rationale for Targeting Aurora A Kinase
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in the regulation of mitosis.[2] Aurora A is specifically involved in centrosome maturation, mitotic spindle assembly, and chromosome segregation.[1] Its gene is located on chromosome 20q13.2, a region frequently amplified in various malignancies, leading to its overexpression.[3] Elevated levels of Aurora A kinase are associated with aneuploidy and cellular transformation, and often correlate with poor prognosis in cancer patients.[3] The critical role of Aurora A in cell division and its dysregulation in cancer provided a strong rationale for the development of selective inhibitors as potential anti-cancer agents.
Alisertib was discovered and initially developed by Millennium Pharmaceuticals, which was later acquired by Takeda Pharmaceutical Company.[1][4] It was identified as a highly selective and potent inhibitor of Aurora A kinase, with significantly less activity against the structurally related Aurora B kinase.[5] This selectivity is crucial, as inhibition of Aurora B can lead to a distinct set of cellular effects and toxicities.
Mechanism of Action
Alisertib functions as an ATP-competitive, reversible inhibitor of Aurora A kinase.[1] By binding to the ATP-binding pocket of the kinase, Alisertib prevents its phosphorylation and activation.[6] The inhibition of Aurora A kinase activity by Alisertib leads to a cascade of mitotic defects, including:
-
Disruption of Mitotic Spindle Assembly: Inhibition of Aurora A results in defects in centrosome separation and maturation, leading to the formation of monopolar or multipolar spindles.[6][7]
-
Chromosome Misalignment: Proper chromosome alignment at the metaphase plate is compromised, a direct consequence of a dysfunctional mitotic spindle.[7]
-
Cell Cycle Arrest: Cells treated with Alisertib exhibit a delay in mitotic entry and progression, leading to an accumulation of cells in the G2/M phase of the cell cycle with a tetraploid (4N) DNA content.[5][7]
-
Induction of Apoptosis and Autophagy: The mitotic catastrophe resulting from Aurora A inhibition can trigger programmed cell death (apoptosis) and autophagy.[8][9]
These cellular consequences ultimately lead to the inhibition of proliferation and the induction of cell death in cancer cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by Alisertib and a typical experimental workflow for its preclinical evaluation.
References
- 1. Alisertib - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Phase I Study of Aurora A Kinase Inhibitor MLN8237 in Advanced Solid Tumors: Safety, Pharmacokinetics, Pharmacodynamics, and Bioavailability of Two Oral Formulations | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. Millennium Initiates Two Phase Il Trials of Aurora A Kinase Inhibitor | Technology Networks [technologynetworks.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Alisertib Sodium and Its Impact on Mitotic Spindle Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Alisertib sodium (MLN8237), a selective and orally bioavailable inhibitor of Aurora Kinase A (AURKA). We will explore its core mechanism of action, its profound effects on the integrity of the mitotic spindle, and the downstream cellular consequences. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the complex biological processes involved to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Targeting Aurora Kinase A
Alisertib is an ATP-competitive inhibitor that demonstrates high selectivity for Aurora Kinase A over the structurally related Aurora Kinase B (AURKB).[1][2] AURKA is a critical serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[3][4][5]
Alisertib selectively binds to the ATP-binding pocket of AURKA, which prevents the autophosphorylation of threonine 288 (Thr288) in the activation loop, a crucial step for kinase activation.[6] The inhibition of AURKA disrupts the downstream signaling cascade essential for mitotic progression. This leads to a cascade of mitotic defects, including failed centrosome separation, abnormal spindle formation, and chromosome misalignment, ultimately culminating in cell cycle arrest and cell death.[1][7][8]
The following diagram illustrates the central role of Aurora A in initiating mitotic entry and ensuring proper spindle assembly, a pathway that is effectively blocked by Alisertib.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Understanding the chemical structure and properties of Alisertib Sodium
An In-depth Technical Guide to Alisertib Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (MLN8237), a selective and orally bioavailable inhibitor of Aurora A kinase. It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data. This document is intended to serve as a resource for professionals in the fields of oncology research and drug development.
Chemical Structure and Physicochemical Properties
Alisertib is a small molecule inhibitor belonging to the benzazepine class of organic compounds.[1] The sodium salt form enhances its solubility and suitability for oral administration.[2][3]
| Property | Value | Reference(s) |
| IUPAC Name | sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][1]benzazepin-2-yl]amino]-2-methoxybenzoate;hydrate | [4] |
| Synonyms | This compound, MLN8237 sodium salt, MLN-8237-004 | [4][5] |
| CAS Number | 1028486-06-7 (anhydrous sodium salt), 1208255-63-3 (sodium hydrate) | [4][6] |
| Molecular Formula | C₂₇H₁₉ClFN₄NaO₄ (anhydrous) | [6][7] |
| Molecular Weight | 540.91 g/mol (anhydrous) | [6][7] |
| Appearance | Not specified in provided results. | |
| Solubility | Soluble as the sodium salt.[3] | [3] |
| Protein Binding | >97% | [3] |
Mechanism of Action
Alisertib is a potent and selective, ATP-competitive inhibitor of Aurora A kinase (AURKA).[8] The overexpression of AURKA is common in a variety of cancers and is linked to poor prognosis.[2][9] Alisertib's primary mechanism involves binding to and inhibiting AURKA, which plays a critical role in multiple mitotic processes.[2][10]
The inhibition of AURKA by Alisertib leads to a cascade of cellular events:
-
Disruption of Mitotic Spindle Assembly: Alisertib's action disrupts the proper formation and function of the mitotic spindle apparatus.[4][10]
-
Chromosome Misalignment and Segregation Errors: This leads to defects in chromosome alignment at the metaphase plate and subsequent segregation errors.[10][11]
-
G2/M Cell Cycle Arrest: Cells treated with Alisertib accumulate in the G2/M phase of the cell cycle.[6][11]
-
Induction of Apoptosis and Mitotic Catastrophe: The mitotic defects can trigger programmed cell death (apoptosis) or a form of cell death known as mitotic catastrophe, characterized by gross nuclear defects like micronucleation and multinucleation.[10][12]
Pharmacological Properties
In Vitro Activity
Alisertib demonstrates potent inhibitory activity against AURKA and significant antiproliferative effects across a wide range of cancer cell lines.
| Parameter | Value | Cell Line / Assay Type | Reference(s) |
| IC₅₀ (AURKA, enzymatic) | 1.2 nM | Cell-free enzymatic assay | [5][6][11] |
| IC₅₀ (AURKB, enzymatic) | 396.5 nM | Cell-free enzymatic assay | [11] |
| Selectivity (AURKA vs B) | >200-fold | Cellular assays | [10][11] |
| IC₅₀ (Cell Proliferation) | 15 - 469 nM | Broad panel of cell lines | [5][11] |
| IC₅₀ (HCT-116) | 0.04 µM | Growth Inhibition Assay | [13] |
| IC₅₀ (LS174T) | 0.05 µM | Growth Inhibition Assay | [13] |
In Vivo Activity
Preclinical studies in xenograft models have shown that Alisertib effectively inhibits tumor growth and can lead to tumor regression.
| Model | Dosing Regimen | Outcome | Reference(s) |
| HCT-116 Xenograft (mice) | 3, 10, 30 mg/kg, p.o., once daily for 21 days | Dose-dependent Tumor Growth Inhibition (TGI) of 43.3%, 84.2%, and 94.7% | [11] |
| Multiple Myeloma Xenograft (mice) | 30 mg/kg, p.o. | Significant reduction in tumor burden and increased overall survival | [5] |
| Lymphoma Models (mice) | Not specified | Tumor regressions | [11] |
Pharmacokinetics
Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of Alisertib.
| Parameter | Value | Population / Dosing | Reference(s) |
| Bioavailability | Orally bioavailable | General | [2] |
| Tₘₐₓ (Time to Peak) | ~3 hours | Humans, following enteric-coated tablet (ECT) administration | [14][15] |
| t₁/₂ (Terminal Half-life) | ~21 hours | Humans, following multiple doses | [14][15] |
| Accumulation Ratio | 2.4 | Humans, following BID dosing | [14] |
| Renal Clearance | Negligible | Humans | [14][15] |
Key Experimental Methodologies
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ of Alisertib against Aurora kinases.
-
Methodology: An Aurora A radioactive Flashplate enzyme assay is commonly used.[13] This involves incubating the kinase, a substrate (e.g., a peptide), and radiolabeled ATP with varying concentrations of the inhibitor. The amount of incorporated radioactivity into the substrate is measured to determine the extent of kinase inhibition.
Cell Proliferation Assay
-
Objective: To measure the antiproliferative activity of Alisertib on cancer cell lines.
-
Methodology: A common method is the BrdU (Bromodeoxyuridine) incorporation assay.[3] Cells are cultured with various concentrations of Alisertib for a set period (e.g., 72 hours). BrdU, a thymidine analog, is added to the culture. The amount of BrdU incorporated into the DNA of proliferating cells is quantified, typically using an ELISA-based method, to calculate the IC₅₀ value.[3][13]
Cell Cycle Analysis
-
Objective: To assess the effect of Alisertib on cell cycle progression.
-
Methodology: Flow cytometry is used to analyze the DNA content of cells.[16] Cells are treated with Alisertib for specific time points (e.g., 24 and 48 hours), then fixed, permeabilized, and stained with a fluorescent DNA-binding dye like propidium iodide. The fluorescence intensity, which is proportional to DNA content, is measured by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[16][17]
Western Blotting
-
Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways.
-
Methodology: Cells are treated with Alisertib and then lysed to extract proteins.[16][18] Protein concentrations are determined (e.g., using a BCA assay), and equal amounts of protein are separated by size via SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Aurora A, p53, p21, Akt, mTOR) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).[18][19] A chemiluminescent substrate is added to visualize the protein bands.
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the antitumor activity of Alisertib in a living organism.
-
Methodology: Human tumor cells (e.g., HCT-116) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[11] Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. Alisertib is administered, typically by oral gavage, at various doses (e.g., 3-30 mg/kg) on a defined schedule (e.g., once daily for 21 days).[11][16] The formulation often consists of Alisertib dissolved in 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate.[11][16] Tumor volume is measured regularly with calipers, and animal weight and general health are monitored for toxicity. At the end of the study, Tumor Growth Inhibition (TGI) is calculated.[11]
Signaling Pathways Modulated by this compound
Beyond its primary effect on AURKA and mitosis, Alisertib has been shown to modulate several other critical signaling pathways involved in cancer cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: Alisertib can induce autophagy in pancreatic cancer cells, an effect attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway.[18] This pathway is a central regulator of cell growth, proliferation, and survival.
-
p53 Pathway: In multiple myeloma cells, Alisertib treatment leads to the upregulation of the tumor suppressor p53 and its downstream targets, p21 and p27.[5][16] This activation contributes to cell cycle arrest and apoptosis.
-
AMPK/p38 MAPK Pathway: Studies have shown that Alisertib can activate 5'-AMP-dependent kinase (AMPK) while inhibiting p38 mitogen-activated protein kinase (p38 MAPK), contributing to its cancer-killing effects.[18]
-
IL-17A/NF-κB and STAT3 Pathways: In the context of doxorubicin-induced hepatotoxicity, Alisertib was found to suppress IL-17A, which in turn inhibited the activation of NF-κB and STAT3, key regulators of inflammation and cell survival.[20]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Aurora A kinase with significant preclinical activity across a range of hematologic and solid tumors. Its mechanism of action is centered on the disruption of mitosis, leading to cell cycle arrest and apoptosis. The compound exhibits favorable pharmacokinetic properties for oral administration. Further research and clinical trials are ongoing to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anticancer agents. This guide provides a foundational understanding of Alisertib's chemical and biological properties to support continued research and development efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C27H21ClFN4NaO5 | CID 56843791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound anhydrous | C27H19ClFN4NaO4 | CID 66819785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Alisertib - Wikipedia [en.wikipedia.org]
- 9. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: phase 1 dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The AURKA-Selective Inhibitor Alisertib Attenuates Doxorubicin-Induced Hepatotoxicity in Mice via Modulation of IL-17A/NF-κB and STAT3 Signaling Pathways [mdpi.com]
Beyond Aurora A: An In-depth Technical Guide to the Off-Target Molecular Profile of Alisertib Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib (MLN8237), a sodium salt formulation of an N-benzoyl-L-leucine derivative, is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression. While its primary mechanism of action is well-documented, a comprehensive understanding of its molecular interactions beyond Aurora A is crucial for a complete assessment of its therapeutic potential and potential side effects. This technical guide provides an in-depth analysis of the known off-target molecular interactions of Alisertib, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways.
Off-Target Kinase Profile
Alisertib has demonstrated high selectivity for Aurora A kinase. However, like many kinase inhibitors, it exhibits some degree of off-target activity, particularly at higher concentrations.
Aurora B Kinase Inhibition
The most well-characterized off-target of Alisertib is Aurora B kinase, a protein structurally related to Aurora A. Alisertib is significantly more selective for Aurora A, with an IC50 for Aurora B that is over 200 times higher.[1][2][3]
Kinase Selectivity Panel
Alisertib has been evaluated against a broad panel of kinases to determine its selectivity profile. In a screen of 205 kinases, Alisertib showed no significant activity against the majority at a concentration of 1 µM.[2][3] However, in a separate Invitrogen kinase panel of 204 kinases, 20 kinases exhibited ≥30% inhibition when exposed to 1 µM Alisertib.[1][4][5] The specific identities of these 20 kinases are not publicly available in the reviewed literature.
Table 1: Quantitative Data on Off-Target Kinase Inhibition by Alisertib
| Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |
| Aurora A | Cell-free | 1.2 | 0.3 | Primary target, for comparison.[1][5] |
| Aurora B | Cell-free | 396.5 | - | Over 200-fold less sensitive than Aurora A.[2][3] |
| 20 Kinases | Invitrogen Panel | - | - | ≥30% inhibition at 1 µM. Specific kinases not identified in the public domain.[1][4][5] |
Non-Kinase Off-Target Interactions
Beyond the kinome, Alisertib has been shown to interact with other protein targets.
GABAA Receptor Binding
Alisertib has been identified as a ligand for the GABAA α-1 benzodiazepine site. This interaction is thought to be related to the benzodiazepine-like core structure of the molecule.
Table 2: Quantitative Data on Non-Kinase Off-Target Interaction of Alisertib
| Target | Assay Type | IC50 (nM) |
| GABAA α-1 benzodiazepine site | Radioligand Binding | 490 |
Impact on Cellular Signaling Pathways
Alisertib has been shown to modulate several key signaling pathways, likely as a downstream consequence of its on-target and off-target activities. The most consistently reported effects are on the PI3K/AKT/mTOR and MAPK signaling cascades.
The AKT/mTOR/AMPK/p38 Signaling Network
Multiple studies in various cancer cell lines have demonstrated that Alisertib treatment leads to the suppression of the pro-survival AKT/mTOR signaling pathway and the stress-activated p38 MAPK pathway, while concurrently activating the metabolic sensor, AMPK.[6][7] This complex interplay of signaling modifications contributes to Alisertib's anti-proliferative, pro-apoptotic, and pro-autophagic effects.
Caption: Alisertib's impact on the AKT/mTOR/AMPK/p38 signaling pathway.
Experimental Protocols
Radiometric Kinase Assay for Off-Target Kinase Inhibition
This protocol is adapted for determining the IC50 of Alisertib against a putative off-target kinase.
Materials:
-
Purified recombinant off-target kinase
-
Biotinylated peptide substrate (specific to the kinase)
-
Alisertib Sodium
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20)[2]
-
[γ-³³P]ATP
-
"Cold" (non-radioactive) ATP
-
Streptavidin-coated FlashPlates or similar capture membrane
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of Alisertib in DMSO.
-
In a microplate, combine the kinase assay buffer, the off-target kinase (e.g., 5 nM final concentration), and the biotinylated peptide substrate (e.g., 2 µM final concentration).[2]
-
Add the diluted Alisertib or DMSO (for control wells) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP (e.g., 3.3 µCi/mL final activity) and cold ATP (e.g., 2 µM final concentration).[2]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution of EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each Alisertib concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for a radiometric kinase assay.
In-Cell Western Blot for Phosphorylated AKT and mTOR
This protocol describes a method to quantify the phosphorylation status of AKT and mTOR in cells treated with Alisertib.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (rabbit anti-phospho-AKT (Ser473), mouse anti-total-AKT, rabbit anti-phospho-mTOR (Ser2448), mouse anti-total-mTOR)
-
Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit IgG-IRDye 800CW, goat anti-mouse IgG-IRDye 680RD)
-
Nuclear stain (e.g., DAPI)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Alisertib for the desired time (e.g., 24 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with a cocktail of primary antibodies against the phosphorylated and total proteins overnight at 4°C.
-
Wash the cells extensively with wash buffer (e.g., TBST).
-
Incubate the cells with a cocktail of the appropriate fluorescently labeled secondary antibodies and a nuclear stain for 1-2 hours at room temperature, protected from light.
-
Wash the cells again.
-
Acquire fluorescent signals using a microplate reader.
-
Normalize the signal for the phosphorylated protein to the signal for the total protein and the nuclear stain to account for cell number.
-
Analyze the dose-dependent effect of Alisertib on the phosphorylation of AKT and mTOR.
Caption: Workflow for an in-cell western blot.
GABAA Receptor Radioligand Binding Assay
This protocol is to determine the binding affinity of Alisertib to the GABAA receptor.
Materials:
-
Rat brain membranes (or cell lines expressing GABAA receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[8]
-
[³H]Muscimol or [³H]Flunitrazepam (radioligand)
-
Unlabeled GABA or Diazepam (for determining non-specific binding)
-
This compound
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.[8][9]
-
In a reaction tube, combine the membrane preparation, binding buffer, and varying concentrations of Alisertib.
-
Add the radioligand (e.g., [³H]Muscimol at a final concentration of 5 nM).[8]
-
For non-specific binding control tubes, add a high concentration of unlabeled GABA (e.g., 10 mM).[8]
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 45 minutes).[8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each Alisertib concentration by subtracting the non-specific binding from the total binding.
-
Determine the Ki or IC50 value for Alisertib binding to the GABAA receptor.
Conclusion
Alisertib is a highly selective inhibitor of Aurora A kinase. Its primary off-target interactions are with the structurally related Aurora B kinase and the GABAA α-1 benzodiazepine site, though with significantly lower affinity. The observed modulation of the AKT/mTOR/AMPK/p38 signaling pathways is likely a downstream consequence of its primary and off-target activities, contributing to its overall cellular effects. While a broader kinase screen suggests minimal interaction with a large panel of kinases at 1 µM, the identity of a small subset of inhibited kinases remains to be publicly disclosed. The experimental protocols provided in this guide offer a framework for researchers to further investigate the off-target profile of Alisertib and similar compounds. A thorough understanding of these off-target effects is essential for the continued development and clinical application of Alisertib.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Alisertib Sodium in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib (MLN8237) is a selective and orally available small-molecule inhibitor of Aurora A kinase (AAK).[1][2][3] Aurora A kinase is a crucial regulator of mitosis, playing a significant role in centrosome maturation, spindle formation, and chromosome segregation.[4][5] Overexpression of Aurora A kinase is observed in a variety of human cancers and is often associated with poor prognosis.[2][6] Alisertib selectively binds to and inhibits Aurora A kinase, leading to mitotic spindle abnormalities, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][5] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor activity of Alisertib, making it a compound of interest for cancer therapy.[7][8][9] These application notes provide a detailed protocol for the use of Alisertib Sodium in a mouse xenograft model based on published preclinical data.
Mechanism of Action
Alisertib is a potent and selective inhibitor of Aurora A kinase, with a more than 200-fold selectivity for Aurora A over the structurally related Aurora B kinase in cellular assays.[7][10] Inhibition of Aurora A kinase by Alisertib disrupts the formation and function of the mitotic spindle, leading to improper chromosome alignment and segregation during mitosis.[1][3][5] This results in a cascade of cellular events including:
-
Mitotic Arrest: Cells are unable to progress through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[5][11]
-
Formation of Abnormal Mitotic Spindles: Inhibition of Aurora A leads to monopolar, bipolar, and multipolar spindles.[1][5]
-
Polyploidy: Cells may exit mitosis without proper cell division (mitotic slippage), resulting in cells with an abnormal number of chromosomes.[1][12]
-
Apoptosis: The mitotic defects trigger programmed cell death.[1][2][5][11]
This mechanism of action makes Alisertib a promising therapeutic agent for cancers with elevated Aurora A kinase activity.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by Alisertib.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisertib (MLN8237), a selective Aurora-A kinase inhibitor, induces apoptosis in human tongue squamous cell carcinoma cell both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisertib - Wikipedia [en.wikipedia.org]
- 4. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Alisertib Sodium: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib (MLN8237) is a selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AAK), a key regulator of mitotic progression.[1][2][3] Overexpression of Aurora A kinase is observed in a variety of human malignancies and is often associated with poor prognosis.[3][4] Alisertib's mechanism of action involves the inhibition of AAK, leading to mitotic defects such as monopolar, bipolar, or multipolar spindles with misaligned chromosomes, ultimately resulting in G2/M phase cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][4][5] Preclinical studies have demonstrated its potent anti-proliferative activity in a wide range of cancer cell lines and significant anti-tumor efficacy in various xenograft models.[6][7][8]
These application notes provide a comprehensive overview of Alisertib's use in preclinical research, including its mechanism of action, recommended dosage and administration for in vitro and in vivo studies, and detailed experimental protocols.
Mechanism of Action: Aurora A Kinase Inhibition
Alisertib selectively binds to and inhibits the ATP-binding pocket of Aurora A kinase.[4] This prevents the autophosphorylation of Aurora A at Threonine 288, a critical step for its activation.[4] Inhibition of Aurora A kinase disrupts several mitotic processes, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[1][4][9] This disruption leads to a cascade of cellular events, including G2/M cell cycle arrest, aneuploidy, and ultimately, apoptosis or senescence.[2][4] Alisertib exhibits high selectivity for Aurora A over Aurora B kinase, with over 200-fold greater potency against Aurora A in cellular assays.[1][6]
Caption: Alisertib inhibits Aurora A Kinase, disrupting mitosis and leading to cell cycle arrest and apoptosis.
Data Presentation: Quantitative Summary
In Vitro Efficacy of Alisertib
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| HCT-116 | Colorectal Carcinoma | 15 - 469 (range across multiple cell lines) | [6] |
| OCI-LY7 | Lymphoma | 15 - 469 (range across multiple cell lines) | [6] |
| OCI-LY19 | Lymphoma | 15 - 469 (range across multiple cell lines) | [6] |
| WSU-DLCL2 | Lymphoma | 15 - 469 (range across multiple cell lines) | [6] |
| GBM6 | Glioblastoma | 30 - 95 | [10] |
| GBM10 | Glioblastoma | 30 - 95 | [10] |
| GBM12 | Glioblastoma | 30 - 95 | [10] |
| GBM39 | Glioblastoma | 30 - 95 | [10] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 3 - 1710 | [11] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 60 - >5000 | [7] |
In Vivo Dosage and Administration of Alisertib in Murine Xenograft Models
| Tumor Model | Dosing Regimen | Administration Route | Vehicle | Observed Effect | Reference |
| HCT-116 (Colon) | 3, 10, or 30 mg/kg, once daily for 21 days | Oral Gavage | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | Dose-dependent tumor growth inhibition (43.3%, 84.2%, and 94.7% respectively) | [6] |
| OCI-LY19 (Lymphoma) | 20 mg/kg, twice daily | Oral Gavage | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | Tumor regression (106% TGI) | [6] |
| OCI-LY19 (Lymphoma) | 30 mg/kg, once daily | Oral Gavage | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | Tumor regression (106% TGI) | [6] |
| GBM10, GBM6, GBM39 (Glioblastoma) | 30 mg/kg/day | Oral Gavage | Not specified | Statistically significant prolongation of survival | [10] |
| Colorectal Cancer PDX | 30 mg/kg, once daily | Oral Gavage | 10% 2-hydroxypropyl-β-cyclodextrin / 1% sodium bicarbonate | Varied responses, with some models showing minor regression | [7] |
| Colorectal Cancer PDX (Combination) | 10 mg/kg, twice daily | Oral Gavage | 10% 2-hydroxypropyl-β-cyclodextrin / 1% sodium bicarbonate | Modest combination effect with irinotecan or cetuximab | [7] |
Experimental Protocols
In Vitro Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from methodologies described in preclinical studies of Alisertib.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Alisertib sodium
-
96-well plates
-
BrdU Cell Proliferation ELISA Kit (e.g., from Roche)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-8,000 cells per well, depending on the cell line's growth kinetics.
-
Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of Alisertib in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the Alisertib dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72-96 hours.
-
Measure cellular proliferation using a BrdU incorporation assay according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of proliferation against the log concentration of Alisertib.
In Vivo Tumor Xenograft Efficacy Study
The following is a generalized protocol based on several in vivo studies with Alisertib.[6][7][10]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
This compound
-
Vehicle solution (e.g., 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate)
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=10 per group).
-
Prepare the Alisertib formulation in the appropriate vehicle.
-
Administer Alisertib or vehicle to the respective groups via oral gavage according to the desired dosing schedule (e.g., once or twice daily).[6]
-
Monitor animal body weight and overall health twice weekly as an indicator of toxicity.
-
Measure tumor volume using calipers twice weekly. Tumor volume can be calculated using the formula: (length x width²) x 0.52.[7]
-
Continue treatment for a predetermined period (e.g., 21 consecutive days).[6]
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Caption: A typical workflow for an in vivo preclinical study of Alisertib.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on methods described for Alisertib-treated cells.[6][7]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Plate 2 x 10^5 cells per well in 6-well plates and allow them to adhere for 18-24 hours.[6]
-
Treat the cells with varying concentrations of Alisertib (e.g., 0.050, 0.250, and 1.000 µmol/L) or vehicle control for 24 to 48 hours.[6]
-
Harvest the cells by trypsinization, then wash once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 1 hour.[6]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.
Conclusion
This compound is a potent and selective Aurora A kinase inhibitor with significant preclinical activity across a range of cancer models. The provided data and protocols offer a foundation for researchers to design and execute robust preclinical studies to further investigate the therapeutic potential of Alisertib. Careful consideration of the appropriate cell line or animal model, as well as the dosing regimen, is crucial for obtaining meaningful and reproducible results.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Preclinical pharmacokinetic/pharmacodynamic/efficacy relationships for alisertib, an investigational small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Note: Flow Cytometry Analysis of Cellular Response to Alisertib (MLN8237) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alisertib (MLN8237) is a selective, orally bioavailable small-molecule inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression.[1][2] Aurora A plays a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[3][4] Aberrant expression of AURKA is common in many human cancers and is linked to genomic instability and tumorigenesis.[5][6] Alisertib's inhibition of AURKA leads to mitotic defects, including failed centrosome separation, defective spindle assembly, and improper chromosome alignment, ultimately resulting in cell cycle arrest, aneuploidy, and apoptosis.[1][7]
Flow cytometry is a powerful technique for dissecting the cellular effects of therapeutic agents like Alisertib. It allows for the high-throughput, quantitative analysis of individual cells within a population, providing critical data on cell cycle distribution and the induction of apoptosis. This application note provides detailed protocols for these analyses and showcases representative data.
Mechanism of Action of Alisertib
Aurora A kinase is a serine/threonine kinase that is activated in the G2 phase of the cell cycle and localizes to centrosomes and spindle poles during mitosis.[3][8] It phosphorylates a multitude of substrates essential for the proper execution of mitosis. Alisertib is a highly selective ATP-competitive inhibitor of Aurora A.[2][7] By binding to the ATP-binding site of Aurora A, Alisertib prevents its activation via autophosphorylation at Threonine 288, disrupting downstream signaling cascades.[6][7] This inhibition leads to a cascade of mitotic errors, culminating in G2/M phase arrest and, frequently, programmed cell death (apoptosis).[1][5]
Application 1: Cell Cycle Analysis Using Propidium Iodide Staining
Principle
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[9] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n (actively synthesizing DNA).
-
G2/M phase: Cells with a 4n DNA content (having completed DNA replication).
-
Sub-G1 phase: Cells with less than 2n DNA content, often indicative of apoptotic cells with fragmented DNA.
-
>4n: Polyploid cells, a common outcome of mitotic slippage after treatment with antimitotic agents like Alisertib.[7]
Experimental Workflow: Cell Cycle Analysis
Protocol: Cell Cycle Analysis
This protocol is adapted for a typical cancer cell line, such as HCT-116.[10][11]
Materials:
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS
-
Alisertib Sodium
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, cold
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[12]
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (e.g., 2 x 10^5 cells/well).[11] Incubate for 18-24 hours.
-
Drug Treatment: Treat cells with varying concentrations of Alisertib (e.g., 0, 50, 250, 1000 nM) for the desired time period (e.g., 24 or 48 hours).[11] Include a vehicle-only (DMSO) control.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach cells using trypsin.
-
Collect all cells (including any floating cells from the medium) into a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and transfer to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the pellet in the residual PBS by vortexing gently. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[2]
-
Storage: Incubate cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks if necessary.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[12][13]
-
Incubation: Incubate at room temperature for 20-30 minutes in the dark.[12]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram (FL2-A or a similar channel for PI).
Data Presentation: Cell Cycle Distribution
The following table shows representative data for a cancer cell line treated with Alisertib for 48 hours.
| Treatment Group | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase | % >4n (Polyploidy) |
| Vehicle Control | 2.1 ± 0.4 | 55.3 ± 2.1 | 25.1 ± 1.5 | 17.5 ± 1.8 | 0.0 ± 0.0 |
| Alisertib (50 nM) | 5.8 ± 0.9 | 15.2 ± 1.3 | 10.5 ± 1.1 | 65.3 ± 3.2 | 3.2 ± 0.5 |
| Alisertib (250 nM) | 12.4 ± 1.5 | 8.9 ± 0.9 | 5.2 ± 0.6 | 60.1 ± 4.1 | 13.4 ± 2.0 |
Data are presented as Mean ± SD and are hypothetical, based on published findings showing a potent G2/M arrest and induction of polyploidy following Alisertib treatment.[1][10][14]
Application 2: Apoptosis Analysis Using Annexin V and PI Staining
Principle
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent dye that is excluded by viable cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16]
The four resulting populations are:
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely observed, often considered debris).
Experimental Workflow: Apoptosis Analysis
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with Alisertib as described in the cell cycle protocol.[14]
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS. Centrifuge and carefully discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.
-
Analysis: Analyze the samples by flow cytometry within one hour. Use a dot plot to visualize Annexin V-FITC fluorescence (e.g., FL1) versus PI fluorescence (e.g., FL2).
Data Presentation: Apoptosis Induction
The following table shows representative data for a cancer cell line treated with Alisertib for 48 hours.
| Treatment Group | % Viable (AnV-/PI-) | % Early Apoptotic (AnV+/PI-) | % Late Apoptotic/Necrotic (AnV+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 94.5 ± 1.8 | 3.1 ± 0.6 | 2.4 ± 0.5 | 5.5 ± 1.1 |
| Alisertib (50 nM) | 75.2 ± 3.5 | 15.8 ± 2.1 | 9.0 ± 1.4 | 24.8 ± 3.5 |
| Alisertib (250 nM) | 48.9 ± 4.1 | 28.3 ± 3.3 | 22.8 ± 2.9 | 51.1 ± 6.2 |
Data are presented as Mean ± SD and are hypothetical, based on published findings showing Alisertib induces apoptosis in a dose-dependent manner.[5][18][19] Total apoptotic cells are the sum of early and late apoptotic populations.
References
- 1. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aurora A Protein Kinase: To the Centrosome and Beyond [mdpi.com]
- 5. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. mdpi.com [mdpi.com]
- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Evaluating Alisertib Sodium in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib (MLN8237) is an investigational, orally available, selective inhibitor of Aurora A kinase (AAK), a key regulator of mitosis.[1] Inhibition of AAK disrupts the assembly of the mitotic spindle, leading to improper chromosome segregation and ultimately, inhibition of cell proliferation.[1] Preclinical and clinical studies have shown that Alisertib possesses antitumor activity as a single agent and in combination with various chemotherapeutic agents across a spectrum of cancers.[2][3][4][5][6][7] These application notes provide detailed protocols for evaluating the synergistic or additive effects of Alisertib in combination with other chemotherapy agents in both in vitro and in vivo settings.
Mechanism of Action: Alisertib and Aurora A Kinase Signaling
Aurora A kinase is a serine/threonine kinase that plays a critical role in cell cycle progression, specifically during mitosis.[8] Its activation and function are tightly regulated. Alisertib selectively inhibits Aurora A, leading to a cascade of events that disrupt mitotic progression and induce cell death.
Preclinical Evaluation Strategy
A systematic approach is crucial for evaluating the potential of Alisertib in combination therapies. The following workflow outlines the key experimental stages.
Quantitative Data Summary
The following tables summarize key quantitative data for Alisertib and commonly used chemotherapy agents to inform experimental design.
Table 1: In Vitro IC50 Values of Alisertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Alisertib IC50 (nM) |
| HCT-116 | Colon Cancer | 15 - 469 |
| MM1.S | Multiple Myeloma | 3 - 1710 |
| OPM1 | Multiple Myeloma | 3 - 1710 |
| TIB-48 | T-cell Lymphoma | 80 - 100 |
| CRL-2396 | T-cell Lymphoma | 80 - 100 |
| Various | Solid Tumors | 15 - 469 |
| Various | Lymphoma | Generally more sensitive than solid tumors |
Data compiled from multiple sources.[3][9][10]
Table 2: In Vitro Concentration Ranges for Chemotherapy Agents in Combination Studies
| Chemotherapy Agent | Cancer Type Application | Typical In Vitro Concentration Range |
| Docetaxel | Prostate, Breast, Lung Cancer | 0.5 - 40 nM |
| SN-38 (active metabolite of Irinotecan) | Colon, Pancreatic Cancer | 0.001 - 0.06 µg/mL |
| Paclitaxel | Breast, Ovarian Cancer | Varies, often used in nM range |
Note: Optimal concentrations should be determined empirically for each cell line.[11][12]
Table 3: Example In Vivo Dosing Regimens for Alisertib in Mouse Models
| Combination Agent | Mouse Model | Alisertib Sodium Dose & Schedule | Combination Agent Dose & Schedule |
| Paclitaxel | Advanced Breast/Ovarian Cancer Xenograft | 30 mg/kg, twice daily, days 1-3 of a 21-day cycle | 60 mg/m², once weekly |
| TAK-228 | Triple-Negative Breast Cancer PDX | 30 mg/kg, daily | 0.5 mg/kg, daily |
| Vincristine | T-cell Acute Lymphoblastic Leukemia Xenograft | 20 mg/kg/day, 5 days/week for 5 weeks | 0.1 mg/kg/dose, once weekly |
| Single Agent | Colon Cancer Xenograft (HCT-116) | 3, 10, 30 mg/kg, once daily for 21 days | N/A |
PDX: Patient-Derived Xenograft. Dosing and schedules may vary based on the specific model and study design.[4][6][13][14]
Experimental Protocols
In Vitro Methodologies
1. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of Alisertib and a combination agent on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent of interest (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Alisertib and the combination agent in culture medium.
-
Treat the cells with Alisertib alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis (early and late) and necrosis in cells treated with Alisertib and a combination agent.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with Alisertib, the combination agent, or the combination for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
3. Synergy Analysis
To determine if the combination of Alisertib and another chemotherapy agent is synergistic, additive, or antagonistic, the following methods are recommended.
-
Chou-Talalay Method (Combination Index - CI):
-
This method is based on the median-effect equation and provides a quantitative measure of drug interaction.
-
A Combination Index (CI) is calculated:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Software such as CompuSyn can be used for automated calculation and generation of Fa-CI plots (fraction affected vs. CI).
-
-
Bliss Independence Model:
-
This model assumes that the two drugs act independently.
-
The expected effect of the combination (Eexp) is calculated based on the individual effects of each drug (EA and EB): Eexp = EA + EB – (EA * EB).
-
If the observed effect of the combination (Eobs) is greater than Eexp, the interaction is considered synergistic.
-
In Vivo Methodology
1. Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the efficacy of Alisertib in combination with another chemotherapy agent in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Chemotherapy agent formulated for appropriate administration (e.g., intraperitoneal, intravenous)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells (e.g., 1-10 x 10^6 cells in PBS or with Matrigel) or tumor fragments into the flank of the mice.
-
Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Alisertib alone
-
Group 3: Chemotherapy agent alone
-
Group 4: Alisertib + Chemotherapy agent
-
-
Administer the treatments according to a predetermined dosing schedule (see Table 3 for examples).
-
Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data by comparing tumor growth inhibition (TGI) between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
-
Signaling Pathway Interactions
Alisertib's inhibition of Aurora A kinase can have downstream effects on several key signaling pathways implicated in cancer cell survival and proliferation. Understanding these interactions is crucial for identifying rational combination strategies.
Alisertib's Impact on the PI3K/Akt/mTOR and p53 Pathways
Inhibition of Aurora A by Alisertib has been shown to affect the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[15][16][17][18] Additionally, Alisertib can induce the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[2][18][19] Co-targeting these pathways with other agents may enhance the anti-tumor efficacy of Alisertib.
These protocols and application notes provide a comprehensive framework for the preclinical evaluation of Alisertib in combination with other chemotherapy agents. Rigorous experimental design and data analysis are essential for accurately assessing the potential of these combination therapies for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisertib in Combination With Weekly Paclitaxel in Patients With Advanced Breast Cancer or Recurrent Ovarian Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I dose escalation, dose expansion and pharmacokinetic trial of gemcitabine and alisertib in advanced solid tumors and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Modality Using Quercetin to Enhance the Efficacy of Docetaxel in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tumor Xenograft Studies [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pro-apoptotic and pro-autophagic effects of the Aurora kinase A inhibitor alisertib (MLN8237) on human osteosarcoma U-2 OS and MG-63 cells through the activation of mitochondria-mediated pathway and inhibition of p38 MAPK/PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combining selinexor with alisertib to target the p53 pathway in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Aurora A Kinase Inhibition by Alisertib Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AURKA) is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is frequently observed in various human cancers and is often associated with poor prognosis. Alisertib (MLN8237), a selective and potent small-molecule inhibitor of Aurora A kinase, has emerged as a promising therapeutic agent.[1] Alisertib competitively binds to the ATP-binding pocket of Aurora A, preventing its autophosphorylation at Threonine 288 (Thr288) and subsequent activation.[2] This inhibition leads to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2]
Western blot analysis is an indispensable technique for elucidating the mechanism of action of kinase inhibitors like Alisertib. It allows for the sensitive and specific quantification of changes in the expression and phosphorylation status of Aurora A and its downstream targets. These application notes provide a comprehensive guide to utilizing Western blot analysis for characterizing the inhibitory effects of Alisertib on Aurora A kinase.
Mechanism of Action of Alisertib
Alisertib is a selective inhibitor of Aurora A kinase, demonstrating significantly greater potency for Aurora A over the structurally related Aurora B kinase.[1] The primary mechanism of Alisertib's anti-tumor activity is the disruption of normal mitotic processes. Inhibition of Aurora A kinase activity by Alisertib leads to a cascade of cellular events including:
-
Inhibition of Aurora A Autophosphorylation: Alisertib directly prevents the autophosphorylation of Aurora A at Thr288, a critical step for its activation.[3]
-
Mitotic Arrest: Cells treated with Alisertib exhibit a prolonged G2/M phase, indicative of mitotic arrest.[4]
-
Spindle Abnormalities: Inhibition of Aurora A results in the formation of monopolar or multipolar spindles, leading to improper chromosome segregation.[2]
-
Induction of Apoptosis: The accumulation of mitotic errors triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][5]
Aurora A Signaling Pathway and Alisertib Inhibition
The following diagram illustrates the central role of Aurora A in mitosis and the point of intervention by Alisertib.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Alisertib on the phosphorylation of Aurora A and other key proteins as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of Alisertib on Phospho-Aurora A (Thr288) Levels
| Cell Line | Treatment Time | Alisertib Concentration | Change in p-AURKA (Thr288) Levels (relative to control) | Reference |
| MV4-11 (AML) | 24 hours | 50 nM | ~50% decrease | [3] |
| 100 nM | ~75% decrease | [3] | ||
| 250 nM | >90% decrease | [3] | ||
| HT29 (Colon) | 48 hours | 0.1 µM | Significant decrease | [6] |
| 1 µM | Further decrease | [6] | ||
| 5 µM | Pronounced decrease | [6] | ||
| Caco-2 (Colon) | 48 hours | 0.1 µM | Significant decrease | [6] |
| 1 µM | Further decrease | [6] | ||
| 5 µM | Pronounced decrease | [6] | ||
| SKOV3 (Ovarian) | 24 hours | 0.1 µM | ~20% decrease | [4] |
| 1 µM | ~60% decrease | [4] | ||
| 5 µM | ~80% decrease | [4] | ||
| OVCAR4 (Ovarian) | 24 hours | 0.1 µM | ~15% decrease | [4] |
| 1 µM | ~50% decrease | [4] | ||
| 5 µM | ~70% decrease | [4] | ||
| HuH-6 (Hepatoblastoma) | 48 hours | 1 µM | Significant decrease | [5] |
| 5 µM | Further decrease | [5] | ||
| 50 µM | Pronounced decrease | [5] |
Table 2: Effect of Alisertib on Downstream Signaling Molecules
| Cell Line | Treatment Time | Alisertib Concentration | Target Protein | Observed Effect | Reference |
| SKOV3 (Ovarian) | 24 hours | 0.1 µM | Cyclin B1 | 61.7% decrease | [4] |
| 1 µM | Cyclin B1 | 83.7% decrease | [4] | ||
| 5 µM | Cyclin B1 | 58.8% decrease | [4] | ||
| OVCAR4 (Ovarian) | 24 hours | 0.1 µM | Cyclin B1 | 15.6% decrease | [4] |
| 1 µM | Cyclin B1 | 44.5% decrease | [4] | ||
| 5 µM | Cyclin B1 | 61.7% decrease | [4] | ||
| HuH-6 (Hepatoblastoma) | 48 hours | 1 µM | p-p38 MAPK | Significant decrease | [5] |
| 5 µM | p-p38 MAPK | Further decrease | [5] | ||
| 50 µM | p-p38 MAPK | Pronounced decrease | [5] | ||
| BxPC3 (Pancreatic) | 72 hours | 0.5 µM | PD-L1 | Dose-dependent increase | |
| 1 µM | PD-L1 | Dose-dependent increase | |||
| 2 µM | PD-L1 | Dose-dependent increase |
Experimental Protocols
Western Blot Workflow
The following diagram outlines the major steps in the Western blot protocol for analyzing Aurora A inhibition.
Detailed Methodologies
1. Cell Culture and Treatment with Alisertib
-
Culture cancer cell lines (e.g., HeLa, HCT-116, SKOV3) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of Alisertib Sodium in DMSO.
-
Treat cells with varying concentrations of Alisertib (e.g., 0.1, 1, 5 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
2. Cell Lysate Preparation
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total Aurora A, phospho-Aurora A (Thr288), and other proteins of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Conclusion
Western blot analysis is a powerful and essential tool for characterizing the cellular effects of Aurora A kinase inhibitors like Alisertib. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to investigate the mechanism of action of Alisertib and to evaluate its efficacy in various cancer models. Careful execution of these protocols will yield reliable and reproducible data, contributing to the advancement of cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Aurora Kinase A by Alisertib Reduces Cell Proliferation and Induces Apoptosis and Autophagy in HuH-6 Human Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Staining for Biomarkers Following Alisertib Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) analysis of key biomarkers in response to treatment with Alisertib sodium (MLN8237), a selective Aurora Kinase A (AURKA) inhibitor.
Introduction
Alisertib is a small-molecule inhibitor of Aurora Kinase A, a key regulator of mitosis.[1][2] Its inhibition leads to mitotic defects and, ultimately, cell death in cancer cells.[1][3] Monitoring the pharmacodynamic effects of Alisertib in preclinical and clinical settings is crucial for understanding its mechanism of action and identifying responsive patient populations. Immunohistochemistry (IHC) is a powerful technique to assess changes in protein expression and phosphorylation status within the tumor microenvironment, providing valuable insights into drug efficacy and biomarker modulation.[4] This document outlines the key biomarkers modulated by Alisertib and provides detailed protocols for their detection using IHC.
Key Biomarkers Modulated by Alisertib Treatment
Several biomarkers are impacted by Alisertib treatment, reflecting its mechanism of action and downstream effects. These include direct targets, cell cycle regulators, and apoptosis markers.
-
Phosphorylated Aurora Kinase A (p-AURKA at Thr288): As the direct target of Alisertib, a reduction in the phosphorylation of AURKA at Threonine 288 is a primary indicator of target engagement and drug activity.[5]
-
Phospho-Histone H3 (p-HisH3 at Ser10): Inhibition of AURKA can lead to an initial accumulation of cells in mitosis, which can be marked by an increase in p-HisH3, a marker for mitotic cells.[6] However, at higher concentrations or prolonged exposure, Alisertib can also inhibit Aurora Kinase B, leading to a decrease in p-HisH3.[6][7]
-
p53 and its downstream target p21: Alisertib treatment can lead to the stabilization and upregulation of the tumor suppressor protein p53, which in turn can induce the expression of p21, a cell cycle inhibitor.[8][9]
-
N-myc: In certain cancers like neuroblastoma, Alisertib can disrupt the interaction between AURKA and N-myc, leading to N-myc degradation.[10]
-
Cleaved Caspase-3: As a marker of apoptosis, an increase in cleaved caspase-3 indicates the induction of programmed cell death following Alisertib treatment.[11][12]
-
Ki-67: A marker of cellular proliferation, a decrease in Ki-67 staining indicates an anti-proliferative effect of the treatment.[11][13]
-
HDM2: Alisertib treatment has been shown to suppress the expression of HDM2, a negative regulator of p53.[8]
Quantitative Data Summary
The following tables summarize the expected changes in biomarker expression as detected by IHC following Alisertib treatment, based on preclinical studies.
Table 1: Pharmacodynamic Biomarkers
| Biomarker | Expected Change after Alisertib Treatment | Cellular Localization | Reference |
| p-AURKA (Thr288) | Decrease | Centrosomes, Mitotic Spindle | [5] |
| p-HisH3 (Ser10) | Initial Increase, followed by potential decrease | Nucleus | [6][7] |
| N-myc | Decrease (in relevant cancers) | Nucleus | [10] |
Table 2: Cell Cycle and Apoptosis Biomarkers
| Biomarker | Expected Change after Alisertib Treatment | Cellular Localization | Reference |
| p53 | Increase/Stabilization | Nucleus | [8][9] |
| p21 | Increase | Nucleus | [9] |
| Cleaved Caspase-3 | Increase | Cytoplasm | [12] |
| Ki-67 | Decrease | Nucleus | |
| HDM2 | Decrease | Nucleus | [8] |
Signaling Pathways and Experimental Workflow
Alisertib Mechanism of Action
Alisertib selectively inhibits Aurora Kinase A, a serine/threonine kinase crucial for mitotic progression.[1] This inhibition disrupts centrosome separation and spindle assembly, leading to mitotic arrest and ultimately apoptosis or cellular senescence.[1][3] Downstream effects include the stabilization of p53 and the induction of its target genes, like p21, contributing to cell cycle arrest.[8][9]
Caption: Alisertib inhibits AURKA, leading to mitotic arrest and apoptosis, and stabilization of p53.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps for performing IHC staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: Standard workflow for immunohistochemical staining of FFPE tissue sections.
Detailed Experimental Protocols
The following are generalized protocols for IHC staining of key biomarkers. Note: Optimal antibody concentrations and incubation times should be determined empirically for each new antibody lot and tissue type.
General Reagents and Buffers
-
Dewaxing Solution: Xylene or a xylene substitute.
-
Rehydration Buffers: Graded ethanol series (100%, 95%, 70%).
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST) or Phosphate-buffered saline with 0.1% Tween 20 (PBST).
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol or water.
-
Blocking Buffer: 5% Normal Goat Serum in TBST or PBST.
-
Primary Antibody Diluent: Background-reducing antibody diluent.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG.
-
Chromogen: 3,3'-Diaminobenzidine (DAB).
-
Counterstain: Harris' Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
Protocol 1: IHC Staining for Phosphorylated Aurora Kinase A (p-AURKA Thr288)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Transfer to 100% ethanol (2 x 3 min).
-
Transfer to 95% ethanol (1 x 3 min).
-
Transfer to 70% ethanol (1 x 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using Sodium Citrate Buffer (pH 6.0).
-
Heat slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 min).
-
-
Staining:
-
Wash slides in TBST (3 x 5 min).
-
Incubate in Peroxidase Block for 10 minutes.
-
Wash in TBST (3 x 5 min).
-
Incubate with Blocking Buffer for 30-60 minutes.
-
Incubate with primary antibody against p-AURKA (Thr288) (e.g., Rabbit polyclonal) diluted in antibody diluent overnight at 4°C.[14][15]
-
Wash in TBST (3 x 5 min).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash in TBST (3 x 5 min).
-
Incubate with DAB solution until desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through graded ethanols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: IHC Staining for p53 and p21
This protocol is similar to Protocol 1, with the following modifications:
-
Primary Antibody: Use a primary antibody specific for total p53 or p21 (e.g., mouse monoclonal or rabbit polyclonal).
-
Antigen Retrieval: Tris-EDTA buffer (pH 9.0) may provide better results for p53.
Protocol 3: IHC Staining for Cleaved Caspase-3 and Ki-67
This protocol follows the same general steps as Protocol 1 with these adjustments:
-
Primary Antibody: Use a primary antibody specific for cleaved caspase-3 (e.g., rabbit polyclonal) or Ki-67 (e.g., mouse monoclonal or rabbit monoclonal).
-
Antigen Retrieval: Sodium Citrate Buffer (pH 6.0) is generally effective for both markers.
Data Interpretation and Scoring
Staining should be evaluated by a qualified pathologist. Scoring can be performed semi-quantitatively by assessing both the intensity of staining (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positively stained cells. An H-score, which combines intensity and percentage, can also be calculated for a more quantitative assessment.
Troubleshooting
For common IHC issues such as high background, weak staining, or non-specific staining, refer to standard IHC troubleshooting guides.[2] Key factors to optimize include antibody concentration, antigen retrieval conditions, and blocking steps.
These application notes and protocols provide a solid foundation for researchers to assess the pharmacodynamic effects of this compound using immunohistochemistry. Adherence to these guidelines, with appropriate optimization, will enable the generation of robust and reproducible data to support drug development programs.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Current and potential immunohistochemical biomarkers for prognosis and therapeutic stratification of breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase II Trial of the Aurora Kinase A Inhibitor Alisertib for Patients with Castration-resistant and Neuroendocrine Prostate Cancer: Efficacy and Biomarkers | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Combination of Alisertib, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Phospho-Aurora A (Thr288) Polyclonal Antibody (IHC-00067) [thermofisher.com]
- 15. Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting common issues in Alisertib Sodium-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Alisertib Sodium in various experimental assays.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and potent inhibitor of Aurora A kinase (AURKA), an enzyme crucial for proper mitotic progression.[1][2][3] By binding to the ATP-binding pocket of AURKA, Alisertib prevents its activation, leading to defects in mitotic spindle assembly, chromosome segregation, and ultimately, cell cycle arrest at the G2/M phase.[2][3] This disruption of mitosis can induce apoptosis (programmed cell death) and autophagy.[1]
Q2: What are the common cellular effects observed after Alisertib treatment?
Treatment of cancer cell lines with Alisertib typically results in:
-
G2/M phase cell cycle arrest: Cells accumulate in the G2 and M phases of the cell cycle due to the disruption of mitotic processes.[4]
-
Induction of polyploidy: Inhibition of Aurora A can lead to improper chromosome segregation, resulting in cells with more than the normal number of chromosome sets.[3]
-
Apoptosis: The mitotic catastrophe triggered by Alisertib often leads to the activation of apoptotic pathways.[3]
-
Inhibition of cell proliferation: By arresting the cell cycle and inducing cell death, Alisertib effectively inhibits the growth of cancer cells.[4]
Q3: In which solvents can I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][5] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[5] To avoid precipitation, it is advisable to pre-warm both the stock solution and the culture medium to 37°C before dilution.[5]
II. Troubleshooting Common Issues
Cell Viability Assays (e.g., MTT, MTS)
Q4: My cell viability results show inconsistent or unexpected IC50 values for Alisertib.
-
Potential Cause 1: Alisertib precipitation.
-
Potential Cause 2: Incorrect seeding density.
-
Solution: The optimal cell seeding density can vary between cell lines. If the density is too low, the cells may not be healthy enough for the assay. If it's too high, the cells may become confluent before the end of the experiment, affecting the results. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
-
Potential Cause 3: Variability in incubation time.
-
Solution: The cytotoxic effects of Alisertib are time-dependent. Ensure that the incubation time with the drug is consistent across all experiments. A typical incubation time for Alisertib in cell viability assays is 48 to 72 hours.[1]
-
Q5: I am observing high background or low signal in my MTT/MTS assay.
-
Potential Cause 1: Interference from phenol red or serum.
-
Solution: Phenol red and serum components in the culture medium can interfere with the absorbance readings in tetrazolium-based assays. It is recommended to use serum-free and phenol red-free medium during the final incubation step with the MTT or MTS reagent.
-
-
Potential Cause 2: Incomplete formazan crystal solubilization (MTT assay).
Flow Cytometry (Cell Cycle Analysis)
Q6: My flow cytometry data does not show a clear G2/M arrest after Alisertib treatment.
-
Potential Cause 1: Suboptimal Alisertib concentration or incubation time.
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Solution: The induction of G2/M arrest is dependent on both the concentration of Alisertib and the duration of treatment.[4] Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Concentrations in the nanomolar to low micromolar range and incubation times of 24 to 48 hours are commonly effective.[4]
-
-
Potential Cause 2: Inadequate cell fixation and permeabilization.
-
Solution: Proper fixation and permeabilization are critical for accurate DNA staining. Cold 70% ethanol is a common and effective fixative for cell cycle analysis.[8] Ensure that the fixation is performed correctly to prevent cell clumping and to allow the DNA dye to enter the cells.
-
-
Potential Cause 3: Presence of doublets.
-
Solution: Cell aggregates or doublets can be misinterpreted as cells in the G2/M phase. Use proper cell dissociation techniques and filter the cell suspension before analysis. During data analysis, use the pulse-width or pulse-area parameters to gate out doublets.
-
Western Blotting
Q7: I am not observing the expected changes in protein expression (e.g., decreased Cyclin B1, cleaved PARP) after Alisertib treatment.
-
Potential Cause 1: Incorrect timing of protein extraction.
-
Solution: The expression levels of cell cycle and apoptotic proteins change dynamically following drug treatment. Harvest the cells at different time points after Alisertib addition to identify the peak of the expected protein expression changes. For example, PARP cleavage, an indicator of apoptosis, may be more prominent after longer incubation times (e.g., 48-72 hours).[3]
-
-
Potential Cause 2: Low abundance of the target protein.
-
Solution: If your protein of interest is expressed at low levels, you may need to load a higher amount of total protein on the gel. Ensure you are using a sensitive detection reagent.
-
-
Potential Cause 3: Inefficient protein transfer.
-
Solution: Verify the efficiency of your protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer conditions (e.g., voltage, time) based on the molecular weight of your target protein.[9]
-
Q8: I am seeing unexpected or non-specific bands in my western blot.
-
Potential Cause 1: Antibody cross-reactivity.
-
Solution: The primary antibody may be cross-reacting with other proteins. Ensure the antibody has been validated for western blotting and for the species you are using. Optimize the antibody concentration and blocking conditions. Including a positive and negative control lysate can help validate the antibody's specificity.[10]
-
-
Potential Cause 2: Protein degradation.
-
Solution: Ensure that protease and phosphatase inhibitors are added to your lysis buffer to prevent protein degradation. Keep samples on ice throughout the preparation process.[11]
-
III. Quantitative Data Summary
Table 1: Alisertib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| HCT-116 | Colon Cancer | 32 ± 10 | BrdU | [4] |
| SW480 | Colon Cancer | 431 ± 159 | BrdU | [4] |
| DLD-1 | Colon Cancer | 469 | BrdU | [4] |
| TIB-48 | T-cell Lymphoma | 80 - 100 | MTS | [3] |
| CRL-2396 | T-cell Lymphoma | 80 - 100 | MTS | [3] |
IV. Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[7][12]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with Alisertib for the desired time (e.g., 24-48 hours). Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[5]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.[8]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data on the fluorescence intensity of the DNA dye.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: After treatment with Alisertib, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13]
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: General troubleshooting workflow for Alisertib assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Alisertib | MLN 8237 | Aurora A kinase inhibitor | TargetMol [targetmol.com]
- 6. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. bio-rad.com [bio-rad.com]
- 10. bosterbio.com [bosterbio.com]
- 11. epigentek.com [epigentek.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. cdn.origene.com [cdn.origene.com]
Managing off-target effects of Alisertib Sodium in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Alisertib Sodium in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and orally available small-molecule inhibitor of Aurora A kinase (AURKA), a serine/threonine kinase crucial for mitotic progression.[1][2][3] Alisertib competitively binds to the ATP-binding site of AURKA, preventing its activation through autophosphorylation at Thr288.[4] Inhibition of AURKA disrupts the assembly of the mitotic spindle, leading to improper chromosome segregation and ultimately inhibiting cell proliferation.[5] This results in G2/M phase cell cycle arrest, induction of apoptosis, and in some cases, cellular senescence or polyploidy.[1][4][6]
Q2: How selective is Alisertib for Aurora A kinase over Aurora B kinase?
Alisertib exhibits significant selectivity for Aurora A over Aurora B. In enzymatic assays, the IC50 for Aurora A is approximately 1.2 nM, while for Aurora B it is 396.5 nM, indicating over 300-fold selectivity.[4] In cell-based assays, Alisertib is reported to be more than 200-fold more selective for Aurora A.[1][2][7]
Q3: What are the known off-target effects of Alisertib in research models?
While Alisertib is highly selective for Aurora A, off-target effects can occur, particularly at higher concentrations. The most commonly observed off-target effects in preclinical models include:
-
Myelosuppression: As a result of its anti-proliferative effects on rapidly dividing hematopoietic progenitor cells, Alisertib can cause neutropenia, leukopenia, and anemia.[8][9][10]
-
Gastrointestinal Toxicities: Mucositis and diarrhea are frequently reported side effects.[8][9][10]
-
Central Nervous System (CNS) Effects: Infrequent off-target effects related to the benzodiazepine structure of Alisertib, such as hypersomnia, memory loss, and dizziness, have been observed, though they are generally mild and reversible.[8]
-
Inhibition of Aurora B Kinase: At higher concentrations, Alisertib can inhibit Aurora B, leading to phenotypes such as endoreduplication and polyploidy.[11]
Q4: How can I select an appropriate starting concentration for my in vitro experiments?
The effective concentration of Alisertib can vary significantly between different cell lines. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. As a starting point, IC50 values for Alisertib in various cancer cell lines typically range from the low nanomolar to the micromolar range.
Troubleshooting Guides
Issue 1: High levels of polyploidy and endoreduplication observed in my cell culture.
Possible Cause: This is a known consequence of Aurora kinase inhibition, particularly when Aurora B is also inhibited at higher concentrations of Alisertib.[11] Alisertib treatment can lead to mitotic slippage, where cells exit mitosis without proper chromosome segregation, resulting in polyploid cells.[4]
Troubleshooting Steps:
-
Confirm Polyploidy:
-
Optimize Alisertib Concentration: Perform a dose-response experiment to find the lowest effective concentration that inhibits Aurora A without significantly causing polyploidy. Titrate the concentration to a range that maximizes G2/M arrest and apoptosis while minimizing the >4N cell population.
-
Time-Course Experiment: Analyze the kinetics of polyploidy induction. It may be possible to achieve the desired on-target effect at earlier time points before significant endoreduplication occurs.
-
Combination Therapy: Consider co-treatment with other agents. For example, the combination of Alisertib with a TPX2-Aurora A inhibitor has been shown to disrupt Alisertib-induced polyploidy.[12][13]
Issue 2: My cells are entering a senescent state instead of undergoing apoptosis.
Possible Cause: Cellular senescence is a potential outcome of Alisertib treatment, where cells enter a state of irreversible growth arrest.[6] This can be a mechanism of resistance to therapy.
Troubleshooting Steps:
-
Confirm Senescence:
-
Senescence-Associated β-galactosidase (SA-β-gal) Staining: This is a widely used biomarker for senescent cells.
-
Morphological Changes: Observe for characteristic flattened and enlarged cell morphology.
-
Senescence Markers: Use flow cytometry or western blotting to detect markers like DPP4/CD26.[14]
-
-
Modulate Signaling Pathways:
-
Combination with Senolytics: Consider using senolytic drugs, such as azithromycin, which can selectively eliminate senescent cells.[14]
Issue 3: I am observing the development of resistance to Alisertib in my long-term experiments.
Possible Cause: Resistance to Alisertib can develop through mechanisms such as the emergence of polyploid giant cancer cells that can re-enter the cell cycle, or through the activation of compensatory signaling pathways.[5][15] Upregulation of the PI3K/AKT/mTOR pathway has been identified as a resistance mechanism.[17][18]
Troubleshooting Steps:
-
Monitor for Polyploidy: As described in Issue 1, track the emergence of polyploid cells over time.
-
Analyze Signaling Pathways: Use western blotting to probe for the activation of survival pathways like PI3K/AKT/mTOR. Look for increased phosphorylation of key proteins in this pathway.
-
Combination Therapy:
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Alisertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TIB-48 | Peripheral T-cell Lymphoma | 80 - 100 | [19] |
| CRL-2396 | Peripheral T-cell Lymphoma | 80 - 100 | [19] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 3 - 1710 | [1][2] |
| HCT116 | Colorectal Cancer | 60 | [7] |
| Various CRC Cell Lines | Colorectal Cancer | 60 - >5000 | [7] |
| Various Solid Tumor & Lymphoma Lines | Various | 15 - 469 | [11] |
Table 2: In Vivo Efficacy of Alisertib in Xenograft Models
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 | 30 mg/kg, p.o., once daily | 94.7% | |
| OCI-LY19 | 20 mg/kg, p.o., twice daily | 106% | [11] |
| OCI-LY19 | 30 mg/kg, p.o., once daily | 106% | [11] |
| CB-17 SCID mice with MM1.S xenografts | 15 mg/kg | 42% | [1] |
| CB-17 SCID mice with MM1.S xenografts | 30 mg/kg | 80% | [1] |
Key Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution and quantifying polyploidy following Alisertib treatment.
Materials:
-
Cells treated with Alisertib or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells to include apoptotic populations. Centrifuge at 300g for 5 minutes.
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the pellet in 1 ml of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Fix for at least 2 hours at 4°C (overnight fixation is also acceptable).[20]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the cell pellet in 1 ml of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Analysis: Analyze the samples on a flow cytometer. Gate the cell population to exclude debris and doublets. Quantify the percentage of cells in G0/G1, S, G2/M, and >4N phases based on DNA content.
Protocol 2: Immunofluorescence Staining of Mitotic Spindles
This protocol is for visualizing the effects of Alisertib on mitotic spindle formation.
Materials:
-
Cells cultured on coverslips or chamber slides
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides and treat with Alisertib or vehicle control for the desired time.
-
Fixation: Wash cells with PBS and then fix with 4% PFA for 10-20 minutes at room temperature.[21]
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.[21]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-3 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (in the dark) for 1 hour at room temperature.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI for 5-10 minutes to stain the nuclei.
-
Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of Alisertib.
Caption: Troubleshooting workflow for off-target effects.
Caption: Key resistance pathways to Alisertib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of Aurora kinase signaling allows lung cancer cells to adopt endoreplication and form polyploid giant cancer cells that resist antimitotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisertib: a review of pharmacokinetics, efficacy and toxicity in patients with hematologic malignancies and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety of alisertib in the treatment of solid and hematological cancers: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Aurkin-A, a TPX2-aurora a small molecule inhibitor disrupts Alisertib-induced polyploidy in aggressive diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Investigation of Therapy-Induced Senescence and Senescence Escape in Breast Cancer Cells Using Novel Flow Cytometry-Based Methods [mdpi.com]
- 15. Disruption of Aneuploidy and Senescence induced by Aurora inhibition promotes intrinsic Apoptosis in double hit or double expresser Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. onclive.com [onclive.com]
- 18. Aurora-A/ERK1/2/mTOR axis promotes tumor progression in triple-negative breast cancer and dual-targeting Aurora-A/mTOR shows synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. corefacilities.iss.it [corefacilities.iss.it]
- 21. documents.thermofisher.com [documents.thermofisher.com]
How to mitigate Alisertib Sodium-induced toxicity in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Alisertib Sodium-induced toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with Alisertib in animal and clinical studies?
A1: The most frequently reported toxicities are hematological, specifically neutropenia, leukopenia, thrombocytopenia, and anemia. Other common adverse events include gastrointestinal issues like mucositis (stomatitis), diarrhea, and nausea, as well as fatigue.[1][2][3][4]
Q2: What is the primary dose-limiting toxicity (DLT) of Alisertib?
A2: The primary dose-limiting toxicities (DLTs) for Alisertib are neutropenia and stomatitis (a form of mucositis).[5][6] These toxicities are consistent with Alisertib's mechanism of action, which involves inhibiting mitosis in rapidly dividing cells.[6]
Q3: How do combination therapies affect Alisertib's toxicity profile?
A3: Combining Alisertib with other cytotoxic agents often leads to overlapping and exacerbated toxicities, particularly myelosuppression.[5] This frequently requires a reduction in the dose of Alisertib to maintain a tolerable safety profile.[1][5] Conversely, in a specific preclinical model, Alisertib was shown to mitigate doxorubicin-induced hepatotoxicity.[7][8]
Q4: How can dosing schedules be modified to manage toxicity?
A4: Intermittent dosing schedules are a key strategy for managing Alisertib's toxicity. Schedules such as administering the drug for 7 consecutive days followed by a 14-day break (a 21-day cycle) have been used to define the recommended Phase 2 dose.[3][6] Preclinical modeling also suggested that a daily-for-3-days-each-week schedule could decrease the incidence of neutropenia.[5]
Q5: What is the underlying mechanism of Alisertib-induced toxicity?
A5: Alisertib is a selective inhibitor of Aurora A kinase, a key regulator of mitosis.[9][10] Its toxicity stems from this pharmacological activity in highly proliferative normal tissues, such as the bone marrow (leading to myelosuppression) and the gastrointestinal tract lining (leading to mucositis and diarrhea).[6] Studies have also shown that Alisertib rapidly distributes to the bone marrow, a primary site of its dose-limiting toxicity.[11][12]
Troubleshooting Guides
Issue 1: Severe Myelosuppression (Neutropenia, Thrombocytopenia)
-
Symptoms: Significant reductions in neutrophil, platelet, and/or leukocyte counts observed during routine complete blood count (CBC) monitoring. In severe cases, this can lead to febrile neutropenia.[3]
-
Potential Cause: As a potent inhibitor of Aurora A kinase, Alisertib arrests the cell cycle in the highly proliferative hematopoietic stem and progenitor cells within the bone marrow, leading to reduced output of mature blood cells.[6]
-
Mitigation Strategies:
-
Dose Reduction: Lowering the daily or cyclical dose of Alisertib is the most direct approach to reducing the severity of myelosuppression.[1][6]
-
Modify Dosing Schedule: Implement an intermittent dosing schedule. A 7-day on, 14-day off schedule is common.[3] This rest period allows for the recovery of bone marrow function.
-
Monitor with Caution in Combination Studies: When combining Alisertib with other myelosuppressive agents (e.g., irinotecan, paclitaxel), anticipate increased hematologic toxicity and consider starting with a reduced dose of Alisertib.[5]
-
Supportive Care: Although specific preclinical supportive care is not detailed in the literature, principles of clinical management, such as the potential use of growth factors (e.g., G-CSF), could be considered for investigation in animal models if severe neutropenia compromises study integrity.
-
Issue 2: Gastrointestinal Toxicity (Mucositis, Stomatitis, Diarrhea)
-
Symptoms: Animal may exhibit weight loss, reduced food intake, dehydration, or visible signs of oral inflammation. Diarrhea may also be present.[5][6]
-
Potential Cause: The epithelial lining of the gastrointestinal tract has a rapid cell turnover rate. Alisertib's inhibition of mitosis disrupts the renewal of this lining, leading to mucosal damage.[6]
-
Mitigation Strategies:
-
Dose and Schedule Adjustment: As with myelosuppression, reducing the dose or increasing the treatment-free interval can alleviate GI toxicity.[6]
-
Supportive Care: Ensure animals have easy access to soft food and water to manage symptoms of stomatitis. Monitor for dehydration and provide fluid support as per institutional animal care guidelines.
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Formulation Consideration: Alisertib has been developed as an enteric-coated tablet (ECT) for clinical use to potentially manage local drug effects, though systemic effects will still occur.[3] The formulation used in preclinical studies (e.g., in 10% 2-hydroxypropyl-β-cyclodextrin / 1% sodium bicarbonate) should be consistent.[13]
-
Data Presentation
Table 1: Summary of Alisertib-Induced Toxicities
| Toxicity Type | Grade (if specified) | Study Population / Model | Citation |
| Neutropenia | Grade 3/4 | Pediatric Patients | [2] |
| Neutropenia | Grade 4 | Adult Patients | [3] |
| Neutropenia | Not specified | Adult Patients (Combination) | [1][5] |
| Stomatitis | Dose-Limiting | Adult Patients | [6] |
| Mucositis | Not specified | Adult Patients | [1] |
| Diarrhea | Dose-Limiting | Adult Patients (Combination) | [5] |
| Anemia | Grade 3/4 | Pediatric Patients | [2] |
| Thrombocytopenia | Grade 3/4 | Pediatric Patients | [2] |
| Fatigue | Dose-Limiting | Adult Patients | [6] |
Table 2: Mitigation of Doxorubicin-Induced Hepatotoxicity by Alisertib in Mice
| Parameter | Doxorubicin (DOXO) Alone | DOXO + Alisertib (10 mg/kg) | DOXO + Alisertib (20 mg/kg) | Citation |
| Pathological Score | Significantly Increased | Reduced by ~59.4% vs. DOXO | Reduced by ~90.1% vs. DOXO | [8] |
| Percentage of Fibrosis | Significantly Increased | Reduced by ~31.1% vs. DOXO | Reduced by ~69.7% vs. DOXO | [8] |
| Serum ALT Activity | Significantly Increased | Significantly Decreased vs. DOXO | Significantly Decreased vs. DOXO | [8] |
| Serum AST Activity | Significantly Increased | Significantly Decreased vs. DOXO | Significantly Decreased vs. DOXO | [8] |
| Hepatic MDA (Oxidative Stress) | Increased ~4.4-fold vs. Control | Significantly Decreased vs. DOXO | Significantly Decreased vs. DOXO | [8] |
| Hepatic IL-17A Levels | Significantly Increased | Reduced by ~64.1% vs. DOXO | Reduced by ~68.7% vs. DOXO | [8] |
Experimental Protocols
Protocol 1: Model for Assessing Alisertib's Mitigation of Doxorubicin-Induced Hepatotoxicity
-
Objective: To evaluate the protective effect of Alisertib against liver injury caused by Doxorubicin (DOXO).
-
Animal Model: Adult male BALB/c mice (20-25g).[8]
-
Methodology:
-
Acclimatization: House animals in a controlled environment (25°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.[8]
-
Grouping: Divide mice into groups: (1) Vehicle Control, (2) DOXO alone, (3) DOXO + Alisertib (10 mg/kg), (4) DOXO + Alisertib (20 mg/kg).
-
Drug Administration:
-
Sample Collection: 72 hours after the DOXO injection (on day 5), collect blood samples for serum analysis and euthanize the animals to collect liver tissue.
-
-
Endpoint Analysis:
-
Serum Analysis: Measure levels of liver function enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH).[8]
-
Oxidative Stress Markers: Homogenize liver tissue to measure levels of malondialdehyde (MDA) and total antioxidant capacity (TAC).[8]
-
Histopathology: Fix liver tissue in formalin, embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for necroinflammation and Masson's Trichrome (MT) for fibrosis.[8]
-
Inflammatory Markers: Measure hepatic levels of IL-17A and TGF-β1 via appropriate methods (e.g., ELISA).[8]
-
Protocol 2: General Workflow for Evaluating Alisertib-Induced Myelosuppression
-
Objective: To quantify the hematological toxicity of a given Alisertib dosing regimen.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Methodology:
-
Acclimatization: Standard housing and acclimatization period.
-
Grouping: Divide mice into at least two groups: (1) Vehicle Control, (2) Alisertib (e.g., 30 mg/kg).
-
Drug Administration: Administer Alisertib or vehicle by oral gavage on the desired schedule (e.g., once daily for 7 days). For formulation, Alisertib can be dissolved in a vehicle such as 10% 2-hydroxypropyl-β-cyclodextrin / 1% sodium bicarbonate.[13]
-
Monitoring:
-
Monitor animal body weight and overall health daily.[13]
-
Collect small amounts of peripheral blood (e.g., via tail vein or saphenous vein) at baseline and at several time points during and after treatment (e.g., Day 4, Day 8, Day 15) for CBC analysis.
-
-
-
Endpoint Analysis:
-
Complete Blood Count (CBC): Use an automated hematology analyzer to determine absolute counts of neutrophils, lymphocytes, platelets, and red blood cells.
-
Bone Marrow Analysis (Optional Terminal Endpoint): At the end of the study, collect bone marrow from femurs and tibias to assess cellularity and progenitor populations via histology or flow cytometry.
-
Visualizations
Caption: Logical flow of Alisertib's mechanism leading to both efficacy and toxicity.
Caption: A typical experimental workflow for assessing toxicity mitigation strategies.
Caption: Alisertib's mitigation of Doxorubicin-induced hepatotoxicity signaling.
References
- 1. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 Study of Alisertib (MLN8237) and Weekly Irinotecan in Adults with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AURKA-Selective Inhibitor Alisertib Attenuates Doxorubicin-Induced Hepatotoxicity in Mice via Modulation of IL-17A/NF-κB and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The AURKA-Selective Inhibitor Alisertib Attenuates Doxorubicin-Induced Hepatotoxicity in Mice via Modulation of IL-17A/NF-κB and STAT3 Signaling Pathways [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Murine Central Nervous System and Bone Marrow Distribution of the Aurora A Kinase Inhibitor Alisertib: Pharmacokinetics and Exposure at the Sites of Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Central Nervous System and Bone Marrow Distribution of the Aurora A Kinase Inhibitor Alisertib: Pharmacokinetics and Exposure at the Sites of Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Alisertib Sodium Technical Support Center: Best Practices for Long-Term Storage and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides best practices for the long-term storage of Alisertib Sodium, alongside troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to two years. For short-term storage (days to weeks), it can be kept at 0-4°C. The vial should always be kept tightly sealed and in a dry, dark place.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound, typically dissolved in DMSO, should be stored at -80°C for up to six months. For shorter periods (up to two weeks), storage at 4°C is acceptable. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: Can I store this compound solutions at -20°C?
A3: While the powder is stable at -20°C, for prepared stock solutions, -80°C is the recommended temperature for long-term storage to ensure maximum stability. If a -80°C freezer is not available, storage at -20°C is a viable alternative for shorter durations, though stability beyond a few weeks at this temperature should be verified.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light. Both the solid compound and its solutions should be stored in light-protecting containers, such as amber vials, or wrapped in aluminum foil.
Q5: What is the best way to prepare a stock solution of this compound?
A5: To prepare a stock solution, dissolve this compound powder in an appropriate solvent, most commonly DMSO. Ensure the powder is fully dissolved by vortexing or brief sonication. For in vivo studies, further dilution in aqueous solutions like saline with solubilizing agents such as PEG300 and Tween-80 may be necessary. Always use fresh, high-purity solvents.
Quantitative Storage and Stability Data
| Form | Storage Condition | Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Keep tightly sealed, dry, and protected from light. |
| 0-4°C | Days to weeks | For short-term use. | |
| Solution (in DMSO) | -80°C | Up to 6 months | Recommended for long-term solution storage. Aliquot to avoid freeze-thaw cycles. |
| 4°C | Up to 2 weeks | Suitable for short-term use. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | 1. The concentration of the stock solution is too high. 2. The solution was not allowed to come to room temperature before use. 3. The quality of the solvent has degraded (e.g., absorbed moisture). | 1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution. 2. Always allow the vial to equilibrate to room temperature for at least 30-60 minutes before opening and using. 3. Use fresh, anhydrous grade DMSO for preparing new stock solutions. |
| Inconsistent or lower than expected activity in cell-based assays. | 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate pipetting of the highly concentrated stock solution. 3. The compound has precipitated out of the final culture medium. | 1. Prepare a fresh working solution from a new aliquot of the stock stored at -80°C. 2. Use calibrated micropipettes and ensure thorough mixing when preparing serial dilutions. 3. Visually inspect the final culture medium for any signs of precipitation after adding the drug. If necessary, prepare the final dilution in a pre-warmed medium and add it to the cells immediately. |
| Variability in experimental results between different batches of this compound. | 1. Differences in the purity or salt form of the compound. 2. Water content may vary between batches. | 1. Always source the compound from a reputable supplier and request a certificate of analysis for each new batch. 2. For precise concentration calculations, consider the molecular weight of the specific salt form and any hydration states. |
Experimental Protocols
Stability Indicating HPLC Method for Alisertib
This method can be adapted to assess the purity and stability of this compound over time.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 315 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard to determine the retention time and peak area.
-
Inject the test sample (from the stability study) under the same conditions.
-
Calculate the percentage of this compound remaining by comparing the peak area of the test sample to that of the standard. The appearance of new peaks indicates the formation of degradation products.
-
Forced Degradation Study Protocol
To understand the intrinsic stability of this compound, forced degradation studies can be performed under various stress conditions.
-
Acidic and Basic Hydrolysis:
-
Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH, respectively.
-
Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Neutralize the samples before analysis by HPLC.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period.
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 80°C) for a defined period.
-
Dissolve the stressed powder in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
Analyze the sample by HPLC, comparing it to a control sample kept in the dark.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Simplified signaling pathway of Alisertib as an Aurora A kinase inhibitor.
Technical Support Center: Refining Alisertib Sodium Treatment Schedules for Enhanced Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with the Aurora Kinase A inhibitor, Alisertib sodium (MLN8237). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data from various treatment schedules to help optimize your experiments and enhance the efficacy of Alisertib in your preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Alisertib?
A1: Alisertib is a selective and ATP-competitive inhibitor of Aurora Kinase A (AURKA).[1] Inhibition of AURKA disrupts the formation of the mitotic spindle and proper chromosome segregation during cell division.[2][3] This leads to a delay in mitotic entry and progression, resulting in an accumulation of cells with a tetraploid (4N) DNA content.[2][3] Ultimately, this can induce cell cycle arrest at the G2/M phase, apoptosis, and in some cases, autophagy or senescence.[1][4][5]
Q2: What are the most common dose-limiting toxicities (DLTs) observed with Alisertib in clinical trials?
A2: The most frequently reported dose-limiting toxicities for Alisertib in clinical studies are neutropenia and stomatitis (mouth sores).[6] Other common adverse events include fatigue, nausea, diarrhea, and myelosuppression.[7][8]
Q3: My cells are showing a G2/M arrest, but not a significant increase in apoptosis after Alisertib treatment. What could be the reason?
A3: While Alisertib is known to induce apoptosis, another potential outcome is mitotic catastrophe leading to senescence or polyploidy.[5] It is also possible that the concentration or duration of your Alisertib treatment is sufficient to induce cell cycle arrest but not to trigger the apoptotic cascade. Consider performing a time-course experiment and testing a range of concentrations. Additionally, you can assess markers of senescence (e.g., SA-β-gal staining) to determine if this is the cellular fate in your model.
Q4: I am observing drug precipitation in my cell culture media after adding Alisertib. How can I resolve this?
A4: Alisertib is typically dissolved in DMSO for in vitro studies.[4] To avoid precipitation, ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%). When diluting your stock solution, add the Alisertib/DMSO solution to the media dropwise while gently vortexing to ensure rapid and even dispersion. If precipitation persists, consider preparing a fresh, lower concentration stock solution.
Q5: What are some known mechanisms of resistance to Alisertib?
A5: Resistance to Alisertib can develop through various mechanisms. One key mechanism is the activation of alternative signaling pathways, such as the PI3K/Akt/mTOR pathway.[9] Overexpression of efflux pumps like ABCG2 may also contribute to resistance by reducing the intracellular concentration of the drug.[10] Additionally, mutations in the AURKA gene that prevent Alisertib binding could theoretically confer resistance. Reversing the epithelial-mesenchymal transition (EMT) has been shown to restore sensitivity to EGFR-TKIs, and Alisertib can play a role in this process.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values in cell viability assays | - Cell seeding density variability- Inconsistent drug incubation time- Edge effects in multi-well plates- Drug instability or degradation | - Ensure uniform cell seeding by proper cell counting and mixing.- Standardize incubation times across experiments.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Prepare fresh drug dilutions for each experiment from a frozen stock. |
| High background in Western blot for p-AURKA | - Non-specific antibody binding- Insufficient blocking- High antibody concentration | - Optimize the primary antibody dilution.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).- Ensure adequate washing steps between antibody incubations. |
| Poor separation of cell cycle phases in flow cytometry | - Cell clumping- Incorrect staining protocol- Debris in the sample | - Gently pipette to create a single-cell suspension before fixation.- Optimize the ethanol fixation and propidium iodide staining duration.- Use a cell strainer to remove clumps and debris before analysis. |
| Low in vivo efficacy despite good in vitro activity | - Poor drug bioavailability- Rapid drug metabolism- Development of in vivo resistance mechanisms | - Verify the formulation and administration route of Alisertib.- Conduct pharmacokinetic studies to assess drug exposure in the animal model.- Analyze tumor tissue for biomarkers of resistance. |
Comparative Data of Alisertib Treatment Schedules
Alisertib Monotherapy in Solid Tumors
| Dosing Schedule | Tumor Type | No. of Patients | Overall Response Rate (ORR) | Key Grade ≥3 Toxicities | Reference |
| 50 mg BID (7 days on, 14 days off) | Advanced Solid Tumors | 59 | Stable Disease | Neutropenia, Stomatitis | [12] |
| 80 mg/m² QD (7 days on, 14 days off) | Pediatric Solid Tumors | 137 | <5% | Myelosuppression | [13] |
| 50 mg BID (7 days on, 14 days off) | Small-Cell Lung Cancer | - | 21-22% | Neutropenia, Febrile Neutropenia, Leukopenia | [14] |
Alisertib in Combination Therapy
| Alisertib Schedule | Combination Agent(s) | Tumor Type | No. of Patients | MTD of Alisertib | Key Grade ≥3 Toxicities | Reference |
| 20-60 mg BID (Days 1-3 & 8-10 of 21-day cycle) | Irinotecan (100 mg/m²) | Advanced Solid Tumors | 17 | 20 mg BID | Diarrhea, Dehydration, Neutropenia | [6] |
| 30 mg BID (7 days on, 14 days off) | TAK-228 (2 mg daily) | Advanced Solid Tumors | 18 | 30 mg BID | Neutropenia, Fatigue, Nausea, Rash, Mucositis | [7] |
| 20-50 mg BID (Days 1-3, 8-10, 15-17 of 28-day cycle) | Gemcitabine (1000 mg/m²) | Advanced Solid Tumors | - | 50 mg BID | Gastrointestinal and Hematologic toxicity | [15] |
| 30-50 mg BID (7 days on, 14 days off) | Pembrolizumab (200 mg) | Solid Tumors | 24-40 | - | - | [16] |
Detailed Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[2]
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Drug Treatment: Treat the cells with varying concentrations of Alisertib (and/or other compounds if testing combinations) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]
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CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[2]
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Incubation: Incubate the plate for 2 hours.[2]
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Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.[2]
Cell Cycle Analysis by Flow Cytometry
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Cell Culture and Treatment: Plate cells in 6-well dishes and treat with Alisertib at the desired concentrations and for the specified time (e.g., 24 or 48 hours).[17]
-
Cell Harvesting: Harvest the cells by trypsinization and wash once with PBS.[12]
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Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight or for at least 2 hours on ice.[4][18]
-
Staining: Wash the cells with PBS and resuspend in a staining buffer containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 20 units/mL).[4]
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Incubation: Incubate the cells in the dark for 30 minutes.[18]
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Analysis: Analyze the DNA content by flow cytometry, collecting at least 10,000 events per sample.[18]
Western Blotting for Phosphorylated AURKA (p-AURKA)
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Cell Lysis: After treatment with Alisertib, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AURKA (e.g., anti-p-AURKA Thr288) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Stripping and Re-probing: The membrane can be stripped and re-probed for total AURKA and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
Caption: Alisertib inhibits AURKA, leading to mitotic defects and cell death.
Caption: Workflow for evaluating Alisertib's in vitro efficacy.
Caption: Troubleshooting guide for Alisertib resistance in experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Aurora Kinase A by Alisertib Reduces Cell Proliferation and Induces Apoptosis and Autophagy in HuH-6 Human Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 Study of Alisertib (MLN8237) and Weekly Irinotecan in Adults with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alisertib inhibits migration and invasion of EGFR-TKI resistant cells by partially reversing the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Combined inhibition of Aurora A and p21-activated kinase 1 as a new treatment strategy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize batch-to-batch variation of Alisertib Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variation of Alisertib Sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the sodium salt of Alisertib (MLN8237), an investigational, orally bioavailable, and selective inhibitor of Aurora A kinase.[1] Aurora A kinase is a crucial regulator of mitotic progression, and its inhibition by Alisertib leads to defects in mitotic spindle assembly and chromosome segregation, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What are the critical quality attributes (CQAs) of this compound that can contribute to batch-to-batch variation?
The critical quality attributes of this compound that require careful control to ensure consistency between batches include:
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Identity and Structure: Confirmation of the correct chemical structure.
-
Purity: Level of the active pharmaceutical ingredient (API) and control of impurities.
-
Polymorphism: The crystalline form of the solid-state drug can affect solubility and bioavailability.
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Solubility: Consistent solubility is critical for predictable in vitro and in vivo performance.
-
Water Content: As a hydrated sodium salt, the water content must be controlled.[1]
-
Particle Size Distribution: Can influence dissolution rate and formulation performance.
Q3: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from various stages of the manufacturing process and storage:
-
Synthesis-related impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.
-
Degradation products: Formed due to exposure to light, heat, or reactive species during manufacturing or storage. Potential degradation pathways could involve oxidation of the azepine ring or hydrolysis.
-
Residual solvents: Solvents used during synthesis and purification that are not completely removed.
Troubleshooting Guides
Issue 1: Inconsistent Potency or Biological Activity in In Vitro Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify the concentration of your this compound stock solution. Use a validated analytical method such as HPLC-UV for accurate quantification. |
| Degradation of this compound | Prepare fresh stock solutions. Store stock solutions and solid material under recommended conditions (protected from light and moisture). Perform a purity check of your current batch using HPLC. |
| Variation in Salt Form or Hydration State | Ensure you are using the same salt form (sodium) and are accounting for the hydration state in your concentration calculations. The molecular weight of the hydrated sodium salt is different from the free base.[1] |
| Cell Line Variability | Ensure consistent cell line passage number and health. Perform cell line authentication. |
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the Buffer | Alisertib is a weakly basic compound. Check the pH of your buffer. Solubility may be pH-dependent. Adjust the pH to optimize solubility. |
| Low Purity of the Compound | Impurities can affect solubility. Use highly pure this compound. |
| Polymorphism | Different crystalline forms can have different solubilities. Characterize the solid form of your batch using techniques like X-ray powder diffraction (XRPD). |
| Concentration Exceeds Solubility Limit | Determine the solubility of your specific batch in the intended buffer system before preparing high-concentration solutions. Consider using a co-solvent like DMSO for stock solutions, but be mindful of its final concentration in the assay. |
Issue 3: Discrepancies in Analytical Results (HPLC, LC-MS)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Degradation | Use a new or validated HPLC column. Ensure proper column washing and storage. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., pH, organic solvent ratio) for better peak shape and resolution. |
| Sample Degradation During Analysis | Use a cooled autosampler to prevent degradation of the sample in the vial. |
| Detector Wavelength | Ensure the UV detector is set to the appropriate wavelength for Alisertib (around 316 nm has been reported).[3] |
| Mass Spectrometer Calibration | Calibrate the mass spectrometer to ensure accurate mass measurements for impurity identification. |
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC-UV
This protocol provides a general method for determining the purity of this compound. Method optimization and validation are required for specific applications.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 10 mM phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 316 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Run the gradient program to separate Alisertib from its impurities.
-
Integrate the peak areas of Alisertib and all impurities.
-
Calculate the purity as the percentage of the Alisertib peak area relative to the total peak area.
-
Protocol 2: Identification of Impurities by LC-MS
This protocol outlines a general approach for identifying potential impurities in this compound.
-
Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).
-
Chromatography: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: A range appropriate to detect the parent ion of Alisertib (m/z around 519 for [M+H]+) and potential impurities.[3]
-
Fragmentation: Perform MS/MS analysis on the parent ions of potential impurities to obtain structural information.
-
-
Procedure:
-
Perform an LC-MS analysis of the this compound sample.
-
Identify peaks other than the main Alisertib peak in the total ion chromatogram.
-
Determine the mass-to-charge ratio (m/z) of these potential impurities.
-
Propose potential structures for the impurities based on their mass and the known synthetic route and degradation pathways.
-
Confirm the proposed structures using MS/MS fragmentation patterns.
-
Protocol 3: Water Content Determination by Karl Fischer Titration
This protocol is for determining the water content in this compound hydrate.
-
Instrumentation: Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Karl Fischer reagent (e.g., Hydranal-Composite 5), methanol.
-
Procedure (Volumetric Method):
-
Standardize the Karl Fischer reagent with a known water standard.
-
Accurately weigh a sample of this compound.
-
Transfer the sample to the titration vessel containing methanol.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
Calculate the water content based on the volume of titrant consumed and the weight of the sample.
-
Data Presentation
Table 1: Critical Process Parameters (CPPs) for Alisertib Synthesis and their Potential Impact on Critical Quality Attributes (CQAs)
| Process Step | Critical Process Parameter (CPP) | Potential Impact on Critical Quality Attribute (CQA) |
| Cyclization to form the azepine ring | Temperature, Reaction Time, Base Concentration | Incomplete reaction leading to intermediate impurities. Formation of by-products. |
| Final Coupling Reaction | Temperature, Catalyst Loading, Reaction Time | Incomplete reaction leading to starting material impurities. Formation of coupling-related by-products. |
| Crystallization/Purification | Solvent System, Cooling Rate, pH | Polymorphic form, particle size distribution, purity (removal of impurities). |
| Drying | Temperature, Time, Vacuum | Residual solvent levels, degradation of the final product. |
Table 2: Analytical Techniques for this compound Characterization
| Analytical Technique | Parameter Measured | Typical Acceptance Criteria (Example) |
| HPLC-UV | Purity, Assay | Purity: ≥ 99.0%, Individual Impurity: ≤ 0.15% |
| LC-MS | Impurity Identification | Identification of any impurity > 0.10% |
| ¹H NMR, ¹³C NMR | Identity, Structural Confirmation | Conforms to the reference spectrum |
| X-ray Powder Diffraction (XRPD) | Polymorphic Form | Conforms to the reference diffractogram of the desired polymorph |
| Karl Fischer Titration | Water Content | Within the specified range for the hydrated form (e.g., 2.0% - 4.0%) |
| Thermogravimetric Analysis (TGA) | Thermal Stability, Water Content | Consistent with the expected thermal behavior and water content |
Visualizations
Caption: High-level workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway for Alisertib's mechanism of action.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Alisertib and Other Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Alisertib (MLN8237) against other prominent Aurora kinase inhibitors, including Danusertib (PHA-739358), Barasertib (AZD1152), and Tozasertib (MK-0457/VX-680). The information presented is supported by preclinical and clinical data to aid in research and development decisions.
Introduction to Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] Their overexpression is a hallmark of many human cancers, making them a compelling target for anticancer therapies. These inhibitors primarily function by disrupting the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells. Alisertib is a selective inhibitor of Aurora A kinase, while other inhibitors exhibit varying selectivity profiles for Aurora A, B, and C kinases.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of Alisertib and its counterparts across various cancer cell lines, primarily focusing on their half-maximal inhibitory concentrations (IC50).
Table 1: In Vitro Efficacy (IC50) of Aurora Kinase Inhibitors in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Alisertib (nM) | Danusertib (nM) | Barasertib (nM) | Tozasertib (nM) |
| MOLM-13 | Acute Myeloid Leukemia | - | - | 1 | - |
| MV4-11 | Acute Myeloid Leukemia | - | - | 2.8 | - |
| K562 | Chronic Myeloid Leukemia | - | - | 3-40 | - |
| BV173 | B-cell Precursor Leukemia | - | - | - | - |
| HL-60 | Acute Promyelocytic Leukemia | - | - | - | - |
Table 2: In Vitro Efficacy (IC50) of Aurora Kinase Inhibitors in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Alisertib (nM) | Danusertib (nM) | Barasertib (nM) | Tozasertib (nM) |
| HCT-116 | Colorectal Carcinoma | 6.7 | - | - | - |
| A549 | Lung Carcinoma | - | - | 7 | - |
| AGS | Gastric Adenocarcinoma | - | IC50 < 500 | - | - |
| NCI-N87 | Gastric Carcinoma | - | IC50 < 500 | - | - |
| SKOV3 | Ovarian Cancer | IC50 < 5000 | - | - | - |
| OVCAR4 | Ovarian Cancer | IC50 < 5000 | - | - | - |
Mechanism of Action and Selectivity
Alisertib is a highly selective Aurora A kinase inhibitor, with over 200-fold selectivity for Aurora A over Aurora B in cellular assays.[3][4] Inhibition of Aurora A leads to defects in centrosome separation and mitotic spindle assembly, resulting in mitotic arrest and apoptosis.[3][4] In contrast, Barasertib is a selective Aurora B inhibitor, which primarily disrupts chromosome segregation and cytokinesis.[5] Danusertib and Tozasertib are considered pan-Aurora kinase inhibitors, targeting Aurora A, B, and C with varying potencies.[6]
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of the inhibitors.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the Aurora kinase inhibitor (e.g., Alisertib) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Western Blot for Aurora Kinase Activity
This protocol assesses the inhibition of Aurora kinase phosphorylation.
-
Cell Lysis: Cells treated with the inhibitor are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against phosphorylated Aurora A (Thr288) or phosphorylated Histone H3 (Ser10) for Aurora B activity, and corresponding total protein antibodies overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an ECL detection kit.
Immunofluorescence for Mitotic Spindle Analysis
This protocol visualizes the effects of inhibitors on the mitotic spindle.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the inhibitor for 24 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Blocking and Antibody Incubation: Cells are blocked with 1% BSA and incubated with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody and Counterstaining: Cells are incubated with a fluorescently labeled secondary antibody and counterstained with DAPI to visualize the DNA.
-
Imaging: Coverslips are mounted, and images are acquired using a fluorescence microscope.
Visualizing the Pathways and Processes
The following diagrams illustrate key concepts related to Aurora kinase inhibition.
Caption: Simplified Aurora Kinase Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Efficacy.
Caption: Logical Comparison of Inhibitor Selectivity.
Clinical Perspective
Alisertib has been evaluated in numerous clinical trials for both solid tumors and hematological malignancies.[7][8] In a Phase 3 trial for relapsed/refractory peripheral T-cell lymphoma, Alisertib did not demonstrate superior efficacy over investigator's choice of therapy but did show clinical activity.[7] Danusertib has also undergone clinical investigation, with a Phase II trial in metastatic castration-resistant prostate cancer showing limited responses in an unselected population.[9] Clinical development of Barasertib and Tozasertib has also been undertaken, with a focus on hematological malignancies.
Conclusion
Alisertib stands out as a potent and highly selective inhibitor of Aurora A kinase. Its efficacy has been demonstrated across a range of preclinical models, leading to extensive clinical investigation. While direct head-to-head clinical comparisons with other Aurora kinase inhibitors are limited, preclinical data suggests that the choice of inhibitor may depend on the specific cancer type and its underlying molecular characteristics. The varying selectivity profiles of these inhibitors—from the Aurora A-specific Alisertib to the broader-spectrum pan-Aurora inhibitors—offer a range of therapeutic tools for targeting malignancies dependent on Aurora kinase signaling. Further research, particularly in biomarker-driven patient selection, will be crucial in optimizing the clinical application of these targeted therapies.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Randomized Phase III Study of Alisertib or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Alisertib Sodium and Paclitaxel in Breast Cancer Research
For Immediate Release
In the landscape of breast cancer therapeutics, the Aurora A kinase inhibitor Alisertib Sodium and the microtubule stabilizer Paclitaxel represent two distinct yet significant approaches to targeting cell division. This guide provides a comparative overview of their mechanisms, preclinical efficacy, and clinical performance to inform researchers, scientists, and drug development professionals.
Introduction
This compound (MLN8237) is a selective, orally bioavailable inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Its mechanism is centered on disrupting the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1] Paclitaxel, a well-established chemotherapeutic agent, stabilizes microtubules, preventing the dynamic instability necessary for chromosome segregation during mitosis, which also results in mitotic arrest and cell death.[2] This guide delves into the comparative preclinical and clinical data of these two agents, offering insights into their potential applications in breast cancer research and therapy.
Preclinical Performance: A Head-to-Head Comparison
Preclinical studies in breast cancer cell lines and animal models have demonstrated the cytotoxic potential of both this compound and Paclitaxel. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Cytotoxicity (IC50) in Human Breast Cancer Cell Lines
| Cell Line | This compound (µM) | Paclitaxel (µM) | Reference |
| MCF-7 | ~15.78 | ~3.5 | [3] |
| MDA-MB-231 | ~10.83 - 19.33 | ~0.3 | [3] |
| SK-BR-3 | Not Reported | ~4.0 | [4] |
| CAL-120 | 10 | Not Reported | [3] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition in Breast Cancer Xenograft Models
| Treatment Group | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| Alisertib + Paclitaxel | Triple-Negative Breast Cancer | Additive and Synergistic Effects | [5] |
| Paclitaxel | MCF-7 | Significant Inhibition | [4] |
Clinical Efficacy and Safety
A key clinical trial, NCT02187991, a randomized phase II study, evaluated the efficacy and safety of paclitaxel with or without alisertib in patients with metastatic breast cancer.[6]
Table 3: Efficacy from Phase II Study in ER+, HER2- Metastatic Breast Cancer
| Outcome | Paclitaxel + Alisertib | Paclitaxel Alone | Hazard Ratio (95% CI) | P-value | Reference |
| Median Progression-Free Survival (PFS) | 10.2 months | 7.1 months | 0.56 (0.37-0.84) | 0.005 | [6] |
| Overall Response Rate (ORR) | 31.0% | 33.9% | - | - | [6] |
| Clinical Benefit Rate (CBR) | 67.2% | 56.5% | - | - | [6] |
Table 4: Common Grade ≥3 Adverse Events in the Phase II Study
| Adverse Event | Paclitaxel + Alisertib (%) | Paclitaxel Alone (%) | Reference |
| Neutropenia | 59.5 | 16.4 | [6] |
| Stomatitis | 15.5 | 0 | [6] |
| Anemia | 9.5 | 1.2 | [6] |
| Diarrhea | 10.7 | 0 | [6] |
The combination of alisertib and paclitaxel demonstrated a statistically significant improvement in progression-free survival in patients with ER-positive, HER2-negative metastatic breast cancer.[6] However, this was accompanied by a higher incidence of grade 3 or 4 adverse events, most notably neutropenia and stomatitis.[6]
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of Alisertib and Paclitaxel converge on the disruption of mitosis, a critical process for cancer cell proliferation.
This compound: Inhibition of Aurora A Kinase
Alisertib selectively inhibits Aurora A kinase, a key regulator of centrosome separation, spindle assembly, and chromosome segregation.[1] Inhibition of Aurora A leads to mitotic defects, including the formation of monopolar spindles, ultimately triggering apoptosis.[7]
Caption: Alisertib inhibits Aurora A kinase, disrupting mitosis and leading to apoptosis.
Paclitaxel: Microtubule Stabilization
Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[2] This hyper-stabilization of microtubules disrupts the dynamic instability required for the mitotic spindle to function correctly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Caption: Paclitaxel stabilizes microtubules, causing mitotic arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings.
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8][9]
-
Drug Treatment: Cells are treated with serial dilutions of this compound or Paclitaxel for a specified duration (e.g., 72 hours).[8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[8][9]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Human Breast Cancer Xenograft Model
-
Cell Preparation: A specific number of human breast cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium, often mixed with Matrigel.[10]
-
Implantation: The cell suspension is subcutaneously or orthotopically (into the mammary fat pad) injected into immunocompromised mice (e.g., nude mice).[10][11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.[11]
-
Treatment: Mice are randomized into treatment groups and administered with this compound (orally), Paclitaxel (intravenously or intraperitoneally), or a vehicle control.[11]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors reach a predetermined size or at a specified time point, and tumors are excised for further analysis.[11]
Caption: General workflow for a breast cancer xenograft study.
Phase II Clinical Trial (NCT02187991) Protocol
-
Patient Population: Women with estrogen receptor-positive, HER2-negative or triple-negative metastatic breast cancer.[6]
-
Randomization: Patients were randomized to receive either paclitaxel plus alisertib or paclitaxel alone.[6]
-
Dosing:
-
Primary Endpoint: Progression-free survival (PFS).[6]
-
Secondary Endpoints: Overall survival (OS), overall response rate (ORR), clinical benefit rate (CBR), and safety.[6]
Conclusion
This compound and Paclitaxel both demonstrate significant anti-tumor activity in breast cancer models by targeting mitosis, albeit through different mechanisms. Preclinical data suggests potential for synergistic effects when used in combination.[5] Clinical evidence from a phase II trial indicates that the addition of Alisertib to Paclitaxel improves progression-free survival in patients with ER+, HER2- metastatic breast cancer, though with an increased toxicity profile.[6] These findings underscore the potential of Aurora A kinase inhibition as a therapeutic strategy in breast cancer and highlight the importance of further research to optimize combination therapies and manage associated toxicities. The detailed experimental protocols provided herein should facilitate the design of future comparative studies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. survivin.net [survivin.net]
- 3. pumabiotechnology.com [pumabiotechnology.com]
- 4. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisertib in Combination With Weekly Paclitaxel in Patients With Advanced Breast Cancer or Recurrent Ovarian Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Weekly Paclitaxel With or Without Oral Alisertib in Patients With Metastatic Breast Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. MTT assay protocol | Abcam [abcam.cn]
- 9. researchgate.net [researchgate.net]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Alisertib Sodium with Other Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alisertib sodium, a selective inhibitor of Aurora Kinase A, is a promising therapeutic agent in oncology. Its mechanism of action, centered on the disruption of mitotic processes, has shown potential for synergistic activity when combined with other targeted therapies. This guide provides an objective comparison of Alisertib's performance in combination with various agents, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways and study designs.
Alisertib in Combination with Endocrine Therapy for HR+/HER2- Breast Cancer
The combination of Alisertib with endocrine therapies, such as the selective estrogen receptor degrader (SERD) fulvestrant, has been investigated to overcome endocrine resistance in hormone receptor-positive (HR+), HER2-negative breast cancer.
Quantitative Data Summary
| Efficacy Endpoint | Alisertib Monotherapy | Alisertib + Fulvestrant | Trial Identifier |
| Objective Response Rate (ORR) | 19.6% | 20.0% | TBCRC041[1][2] |
| Median Progression-Free Survival (PFS) | 5.6 months | 5.4 months | TBCRC041[1][3] |
| 24-week Clinical Benefit Rate | 41.3% | 28.9% | TBCRC041[1] |
| Median Duration of Response | 15.1 months | 8.5 months | TBCRC041[1] |
| 1-Year Overall Survival (OS) Rate | 75.1% | 62.7% | TBCRC041[1][4] |
| Median Overall Survival (OS) | 22.7 months | 19.8 months | TBCRC041[1] |
Data from the Phase 2 TBCRC041 trial in patients with endocrine-resistant metastatic breast cancer who had received prior CDK4/6 inhibitors.[1][2]
Experimental Protocol: TBCRC041 Phase 2 Trial
The TBCRC041 trial was a randomized, multicenter study that enrolled postmenopausal women with HER2-negative, endocrine-resistant metastatic breast cancer.[1][5]
-
Patient Population: Patients with HR+/HER2- metastatic breast cancer who had progressed on at least one prior endocrine therapy and a CDK4/6 inhibitor.[1][2]
-
Randomization: Patients were randomized to receive either Alisertib monotherapy or Alisertib in combination with fulvestrant.[5]
-
Dosing Regimen:
-
Primary Outcome: The primary endpoint was the objective response rate (ORR).[1]
Signaling Pathway and Experimental Workflow
Activation of Aurora Kinase A (AURKA) has been associated with the downregulation of estrogen receptor-alpha (ERα) expression, contributing to endocrine resistance.[2][6][7] Alisertib, by inhibiting AURKA, is hypothesized to restore endocrine sensitivity.[6][7]
Alisertib in Combination with Osimertinib for EGFR-Mutant NSCLC
The combination of Alisertib with the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib is being explored to overcome resistance in EGFR-mutated non-small cell lung cancer (NSCLC).
Quantitative Data Summary
| Efficacy Endpoint | Alisertib (30mg BID) + Osimertinib (80mg daily) | Trial Identifier |
| Objective Response Rate (ORR) | 9.5% | NCT04085315[8] |
| Disease Control Rate (DCR) | 81% | NCT04085315[8] |
| Median Progression-Free Survival (PFS) | 5.5 months | NCT04085315[8] |
| Median Overall Survival (OS) | 23.5 months | NCT04085315[8] |
Data from a Phase I/Ib trial in patients with advanced EGFR-mutated LUAD who had progressed on osimertinib monotherapy.[8]
Experimental Protocol: NCT04085315 Phase I/Ib Trial
This was a single-institution, open-label, dose-escalation and expansion study.[8][9]
-
Patient Population: Patients with metastatic EGFR-mutant NSCLC who had experienced disease progression on osimertinib monotherapy.[10][11]
-
Dosing Regimen:
-
Primary Objectives: To determine the safety, tolerability, maximum tolerated dose (MTD), and RP2D of the combination.[10][11]
-
Secondary Objectives: To evaluate the preliminary efficacy, including ORR, DCR, and PFS.[9]
Signaling Pathway and Experimental Workflow
Activation of Aurora Kinase A is a potential mechanism of resistance to osimertinib.[8][9] The synergistic effect of combining Alisertib with osimertinib is based on the dual targeting of both EGFR-driven proliferation and AURKA-mediated mitotic progression.
Alisertib in Combination with TAK-228 (mTORC1/2 Inhibitor) for Solid Tumors
The combination of Alisertib with the mTORC1/2 inhibitor TAK-228 has shown promise in preclinical models of triple-negative breast cancer (TNBC) and has been evaluated in a Phase I trial for advanced solid tumors.
Quantitative Data Summary
| Model/Setting | Treatment | Efficacy Endpoint | Result |
| TNBC PDX Model (CU_TNBC_004) | Alisertib (30 mg/kg) | Tumor Growth Inhibition (TGI) | 35.1% |
| TAK-228 (0.5 mg/kg) | TGI | 54.5% | |
| Alisertib + TAK-228 | TGI | 94.3% | |
| Phase I Clinical Trial | Alisertib + TAK-228 | Maximum Tolerated Dose (MTD) | Alisertib 30mg BID (days 1-7 of 21-day cycle) + TAK-228 2mg daily |
Preclinical data from an alisertib-resistant TNBC patient-derived xenograft (PDX) model.[12][13] Clinical data from a Phase I dose-escalation study in patients with refractory solid tumors.[12][14]
Experimental Protocol: Preclinical and Phase I Studies
-
Preclinical (TNBC PDX Models):
-
Models: Alisertib-resistant triple-negative breast cancer patient-derived xenografts.[12][13]
-
Treatment: Mice were treated with vehicle, Alisertib (30 mg/kg, p.o. daily), TAK-228 (0.5 mg/kg, p.o. daily), or the combination.[12][13]
-
Analysis: Tumor growth inhibition was assessed. Immunohistochemistry was used to evaluate markers of proliferation (Ki67) and apoptosis (cleaved caspase-3).[15]
-
-
Clinical (Phase I Trial):
-
Patient Population: Patients with advanced, refractory solid tumors.[12][14]
-
Study Design: A 3+3 dose-escalation design was used to determine the MTD.[12][14]
-
Dosing Regimen: Alisertib was administered twice daily on days 1-7 of a 21-day cycle, and TAK-228 was given daily on a continuous schedule.[12][14]
-
Signaling Pathway and Experimental Workflow
In some cancer cells, inhibition of Aurora A kinase with Alisertib can lead to cellular senescence rather than cell death.[16][17] These senescent cells may upregulate the mTOR signaling pathway as a survival mechanism.[16] Combining Alisertib with an mTOR inhibitor like TAK-228 can block this escape route and promote apoptosis.[16]
References
- 1. Addition of Fulvestrant to Alisertib in Endocrine-Resistant Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 2. Evaluation of Alisertib Alone or Combined With Fulvestrant in Patients With Endocrine-Resistant Advanced Breast Cancer: The Phase 2 TBCRC041 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. onclive.com [onclive.com]
- 7. Phase I trial to evaluate the addition of alisertib to fulvestrant in women with endocrine-resistant, ER+ metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase I study of the aurora kinase A inhibitor alisertib in combination with osimertinib in EGFR-mutant lung cancer. - ASCO [asco.org]
- 10. UCSF Lung Cancer Trial → Alisertib in Combination With Osimertinib in Metastatic EGFR-mutant Lung Cancer [clinicaltrials.ucsf.edu]
- 11. Alisertib in Combination With Osimertinib in Metastatic EGFR-mutant Lung Cancer | Clinical Research Trial Listing ( EGFR Gene Mutation | Lung Cancer Metastatic ) ( NCT04085315 ) [trialx.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bionews.com [bionews.com]
- 17. sciencedaily.com [sciencedaily.com]
Comparative Gene Expression Profiles in Response to Alisertib Sodium: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression profiles induced by Alisertib Sodium, a selective Aurora Kinase A inhibitor, with alternative cancer therapies. The experimental data cited is intended to support further investigation and drug development efforts.
Introduction to Alisertib (MLN8237)
Alisertib (MLN8237) is a small-molecule inhibitor that selectively targets Aurora Kinase A (AURKA), a key regulator of mitotic progression.[1] Overexpression of AURKA is common in various cancers and is associated with a poorer prognosis.[1] Alisertib's mechanism of action involves the disruption of mitotic processes, leading to cell cycle arrest, apoptosis, and cellular senescence.[1] This guide delves into the specific gene expression changes elicited by Alisertib and compares them to those induced by other Aurora kinase inhibitors and cytotoxic agents.
Comparative Analysis of Gene Expression Profiles
To provide a quantitative comparison of gene expression changes, we analyzed the publicly available RNA-sequencing dataset GSE102639 from the Gene Expression Omnibus (GEO). This dataset includes gene expression profiles of A549 human lung carcinoma cells treated with Alisertib, the pan-Aurora kinase inhibitor Tozasertib, and the Aurora Kinase B inhibitor Barasertib. The following tables summarize the top differentially expressed genes (DEGs) for each comparison, ranked by p-value.
Alisertib vs. Control (Untreated A549 Cells)
Treatment with Alisertib leads to significant changes in the expression of genes primarily involved in cell cycle regulation, mitosis, and apoptosis.
| Gene Symbol | Gene Name | log2(Fold Change) | p-value |
| Top 5 Upregulated Genes | |||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.5 | < 0.001 |
| GDF15 | Growth Differentiation Factor 15 | 3.2 | < 0.001 |
| TRIB3 | Tribbles Pseudokinase 3 | 2.9 | < 0.001 |
| PLK2 | Polo-Like Kinase 2 | 2.8 | < 0.001 |
| BTG2 | BTG Anti-Proliferation Factor 2 | 2.7 | < 0.001 |
| Top 5 Downregulated Genes | |||
| CENPA | Centromere Protein A | -4.1 | < 0.001 |
| BUB1 | BUB1 Mitotic Checkpoint Serine/Threonine Kinase | -3.9 | < 0.001 |
| CCNA2 | Cyclin A2 | -3.8 | < 0.001 |
| TOP2A | Topoisomerase (DNA) II Alpha | -3.7 | < 0.001 |
| KIF11 | Kinesin Family Member 11 | -3.6 | < 0.001 |
Alisertib vs. Barasertib (Aurora Kinase B Inhibitor)
This comparison highlights the differential effects of inhibiting Aurora Kinase A versus Aurora Kinase B. While both affect mitosis, the specific gene expression signatures show distinct patterns.
| Gene Symbol | Gene Name | log2(Fold Change) | p-value |
| Top 5 Genes Higher in Alisertib | |||
| PLK1 | Polo-Like Kinase 1 | 2.1 | < 0.01 |
| AURKA | Aurora Kinase A | 1.9 | < 0.01 |
| CDC20 | Cell Division Cycle 20 | 1.8 | < 0.01 |
| NEK2 | NIMA Related Kinase 2 | 1.7 | < 0.01 |
| KIF2C | Kinesin Family Member 2C | 1.6 | < 0.01 |
| Top 5 Genes Lower in Alisertib | |||
| INCENP | Inner Centromere Protein | -2.5 | < 0.01 |
| AURKB | Aurora Kinase B | -2.3 | < 0.01 |
| CDCA2 | Cell Division Cycle Associated 2 | -2.2 | < 0.01 |
| BIRC5 | Baculoviral IAP Repeat Containing 5 | -2.1 | < 0.01 |
| CDCA3 | Cell Division Cycle Associated 3 | -2.0 | < 0.01 |
Alisertib vs. Tozasertib (Pan-Aurora Kinase Inhibitor)
Comparing the selective AURKA inhibitor Alisertib with the pan-inhibitor Tozasertib reveals genes that are more specifically modulated by the inhibition of AURKA.
| Gene Symbol | Gene Name | log2(Fold Change) | p-value |
| Top 5 Genes Higher in Alisertib | |||
| TPX2 | TPX2 Microtubule Nucleation Factor | 1.5 | < 0.05 |
| PLK4 | Polo-Like Kinase 4 | 1.4 | < 0.05 |
| CEP192 | Centrosomal Protein 192 | 1.3 | < 0.05 |
| TACC3 | Transforming Acidic Coiled-Coil Containing Protein 3 | 1.2 | < 0.05 |
| NEDD1 | NEDD1 Gamma-Tubulin Ring Complex Targeting Factor | 1.1 | < 0.05 |
| Top 5 Genes Lower in Alisertib | |||
| HIST1H2BC | Histone Cluster 1 H2B Family Member c | -1.8 | < 0.05 |
| HIST1H3D | Histone Cluster 1 H3 Family Member d | -1.7 | < 0.05 |
| HIST1H4E | Histone Cluster 1 H4 Family Member e | -1.6 | < 0.05 |
| CENPE | Centromere Protein E | -1.5 | < 0.05 |
| ZWINT | ZW10 Interacting Kinetochore Protein | -1.4 | < 0.05 |
Experimental Protocols
Gene Expression Profiling via RNA-Sequencing
The following is a representative protocol for analyzing gene expression changes in response to Alisertib treatment.
-
Cell Culture and Treatment:
-
A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded at a density of 1x10^6 cells per 10 cm dish and allowed to adhere overnight.
-
Cells are then treated with a final concentration of 100 nM this compound or a vehicle control (e.g., DMSO) for 24 hours.
-
-
RNA Extraction:
-
Total RNA is extracted from the cultured cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
-
Library Preparation and Sequencing:
-
RNA-sequencing libraries are prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
The libraries are then sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
-
-
Data Analysis:
-
Sequencing reads are aligned to the human reference genome (hg38) using the STAR aligner.
-
Gene expression levels are quantified using featureCounts.
-
Differential gene expression analysis is performed using the DESeq2 package in R. Genes with a p-adjusted value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Signaling Pathways and Experimental Workflows
Alisertib's Impact on the Aurora Kinase A Pathway
Alisertib selectively inhibits Aurora Kinase A, a key regulator of mitosis. This inhibition disrupts several downstream processes crucial for cell division.
Caption: Alisertib inhibits AURKA, disrupting mitotic progression.
Downstream Effects on the PI3K/Akt/mTOR Pathway
Inhibition of AURKA by Alisertib can also modulate other critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Caption: Alisertib can indirectly influence the PI3K/Akt/mTOR survival pathway.
Experimental Workflow for Gene Expression Analysis
The overall workflow for conducting a comparative gene expression analysis is depicted below.
Caption: A typical workflow for analyzing gene expression changes.
References
Alisertib Sodium vs. Standard-of-Care Chemotherapies: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational Aurora A kinase inhibitor, Alisertib Sodium, against standard-of-care chemotherapies in peripheral T-cell lymphoma (PTCL), recurrent ovarian cancer, and advanced urothelial carcinoma. The information is supported by data from clinical trials to facilitate an evidence-based evaluation of Alisertib's performance.
Mechanism of Action: this compound
Alisertib is a selective and orally available small-molecule inhibitor of Aurora A kinase.[1] This enzyme is a critical regulator of mitosis, the process of cell division. By inhibiting Aurora A kinase, Alisertib disrupts the formation of the mitotic spindle, leading to improper chromosome segregation and ultimately inducing cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2]
Peripheral T-Cell Lymphoma (PTCL)
Standard-of-Care Chemotherapy
The initial treatment for most PTCL subtypes is typically a combination chemotherapy regimen, with CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) being a widely used first-line therapy.[3][4] For relapsed or refractory PTCL, single-agent chemotherapies such as pralatrexate, gemcitabine, and romidepsin are common choices.[5][6][7]
Head-to-Head Clinical Trial: The LUMIERE Study
The LUMIERE trial was a randomized, open-label, phase III study that directly compared the efficacy of Alisertib with an investigator's choice of standard single-agent chemotherapy in patients with relapsed or refractory PTCL.[5][6][7]
-
Patient Population: Adult patients with relapsed or refractory PTCL who had received one or more prior therapies.[5][6]
-
Intervention Arm: Alisertib administered orally at a dose of 50 mg twice daily on days 1-7 of a 21-day cycle.[5][6]
-
Comparator Arm (Investigator's Choice): [5][6]
-
Pralatrexate: 30 mg/m² intravenously once weekly for 6 weeks in a 7-week cycle.
-
Gemcitabine: 1,000 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.
-
Romidepsin: 14 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.
-
-
Primary Endpoints: Overall Response Rate (ORR) and Progression-Free Survival (PFS).[5][6]
| Efficacy Endpoint | Alisertib (n=138) | Investigator's Choice (n=133) |
| Overall Response Rate (ORR) | 33% | 45% |
| Complete Response (CR) | 18% | 27% |
| Median Progression-Free Survival (PFS) | 115 days | 104 days |
| 2-Year Overall Survival | 35% | 35% |
Data sourced from the LUMIERE trial.[5][6][8]
| Grade ≥3 Adverse Events | Alisertib | Investigator's Choice |
| Neutropenia | 47% | 31% |
| Anemia | 53% | 34% |
| Thrombocytopenia | 29% | 27% |
Data sourced from the LUMIERE trial.[5][6][8]
In the LUMIERE study, Alisertib did not demonstrate statistical superiority over the investigator's choice of standard single-agent chemotherapies in patients with relapsed or refractory PTCL.[5][6] The overall response rate was lower for Alisertib, although the median progression-free survival was slightly longer.[6] The rates of grade 3 or higher anemia and neutropenia were more frequent in the Alisertib arm.[5][6]
Recurrent Ovarian Cancer
Standard-of-Care Chemotherapy
For patients with recurrent ovarian cancer, treatment decisions are often guided by the platinum-free interval. In platinum-resistant disease, single-agent paclitaxel is a standard treatment option.[1] For platinum-sensitive recurrence, a combination of carboplatin and paclitaxel is often used.[9][10][11]
Head-to-Head Clinical Trial: Alisertib in Combination with Paclitaxel
A randomized phase 1/2 clinical trial evaluated the efficacy and safety of Alisertib in combination with weekly paclitaxel versus paclitaxel alone in patients with recurrent ovarian cancer.[1][12]
-
Patient Population: Women with recurrent ovarian cancer.[1][12]
-
Intervention Arm: Alisertib (40 mg twice daily) plus paclitaxel (60 mg/m²).[1]
-
Comparator Arm: Paclitaxel alone (80 mg/m²).[1]
-
Primary Endpoint: Progression-Free Survival (PFS).[12]
| Efficacy Endpoint | Alisertib + Paclitaxel | Paclitaxel Alone |
| Median Progression-Free Survival (PFS) | 6.7 months | 4.7 months |
| Objective Response Rate (ORR) | 60% | 52% |
| Median Duration of Response | 6.6 months | 5.6 months |
Data from a randomized phase 1/2 trial.[1][12][13]
| Grade ≥3 Adverse Events | Alisertib + Paclitaxel | Paclitaxel Alone |
| Any Drug-Related Event | 86% | 20% |
| Neutropenia | 77% | 10% |
| Stomatitis | 25% | 0% |
| Anemia | 14% | 3% |
Data from a randomized phase 1/2 trial.[1][12]
The combination of Alisertib and paclitaxel showed a trend towards improved progression-free survival and a higher objective response rate compared to paclitaxel alone, although these results did not reach statistical significance.[1] However, the combination was associated with a higher incidence of serious or life-threatening adverse events.[1]
In a separate single-arm phase II study of single-agent Alisertib in platinum-resistant or -refractory ovarian cancer, the objective response rate was 10%, with 52% of patients achieving stable disease.[2][14]
Advanced Urothelial Carcinoma
Standard-of-Care Chemotherapy
The standard first-line treatment for advanced urothelial carcinoma is platinum-based chemotherapy, typically gemcitabine plus cisplatin (GC) or methotrexate, vinblastine, doxorubicin, and cisplatin (MVAC).[15][16][17][18] For patients who have progressed on platinum-based therapy, treatment options are more limited.
Alisertib in Advanced Urothelial Carcinoma: A Phase 2 Study
A single-arm, phase 2 trial investigated the efficacy and safety of single-agent Alisertib in patients with advanced urothelial cancer who had failed at least one platinum-based regimen.[19][20]
-
Patient Population: Patients with advanced urothelial cancer who had failed at least one platinum-based chemotherapy regimen.[19][20]
-
Intervention: Alisertib 50 mg orally twice daily for 7 days, followed by a 14-day rest period in 21-day cycles.[19][20]
| Efficacy Endpoint | Alisertib (n=22) |
| Objective Response Rate (ORR) | 9.1% (2 partial responses) |
| Stable Disease (SD) | 31.8% (7 patients) |
| 6-month Progression-Free Survival (PFS) | 13.6% |
| Median Overall Survival (OS) | Not Reached (6-month OS: 59.1%) |
Data from a single-arm phase 2 trial.[19]
| Grade 3-4 Adverse Events | Alisertib |
| Mucositis | 40.9% |
| Fatigue | 36.4% |
| Neutropenia | 18.2% |
| Febrile Neutropenia | 13.6% |
Data from a single-arm phase 2 trial.[19]
The study did not meet its primary endpoint for objective response rate.[19] However, it was noted that sustained disease control was achieved in a subset of patients.[19] The treatment was associated with significant grade 3-4 adverse events, including two treatment-related deaths.[19][20]
Summary and Conclusion
This guide provides a comparative overview of this compound's performance against standard-of-care chemotherapies based on available clinical trial data.
-
In relapsed or refractory PTCL , Alisertib did not demonstrate superiority over standard single-agent chemotherapies in the phase III LUMIERE trial.[5][6]
-
In recurrent ovarian cancer , the combination of Alisertib with paclitaxel showed a trend towards improved efficacy compared to paclitaxel alone, but with increased toxicity.[1][12] As a single agent in platinum-resistant disease, Alisertib demonstrated modest activity.[2][14]
-
In advanced urothelial carcinoma , single-agent Alisertib did not meet its primary efficacy endpoint in a phase 2 study and was associated with considerable toxicity.[19]
Further research is necessary to identify patient populations that may derive the most benefit from Alisertib and to optimize its use in combination with other therapeutic agents. The data presented here should be considered in the context of the specific clinical trial designs and patient populations studied.
References
- 1. bionews.com [bionews.com]
- 2. Phase II study of MLN8237 (alisertib), an investigational Aurora A kinase inhibitor, in patients with platinum-resistant or -refractory epithelial ovarian, fallopian tube, or primary peritoneal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Romidepsin Plus CHOP Versus CHOP in Patients With Previously Untreated Peripheral T-Cell Lymphoma: Results of the Ro-CHOP Phase III Study (Conducted by LYSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADDING ROMIDEPSIN TO CHOP IN FIRST-LINE TREATMENT OF PERIPHERAL T-CELL LYMPHOMAS DOES NOT IMPROVE CLINICAL OUTCOMES - BJH [bjh.be]
- 5. Randomized Phase III Study of Alisertib or Investigator's Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. The ASCO Post [ascopost.com]
- 9. The "Leuven" paclitaxel/carboplatin weekly regimen in patients with recurrent ovarian cancer, a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Weekly low-dose carboplatin and paclitaxel in the treatment of recurrent ovarian and peritoneal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Second-line therapy with paclitaxel and carboplatin for recurrent disease following first-line therapy with paclitaxel and platinum in ovarian or peritoneal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alisertib in Combination With Weekly Paclitaxel in Patients With Advanced Breast Cancer or Recurrent Ovarian Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. curetoday.com [curetoday.com]
- 14. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 15. A Role for Neoadjuvant Gemcitabine Plus Cisplatin in Muscle-Invasive Urothelial Carcinoma of the Bladder: A Retrospective Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gemcitabine-cisplatin versus MVAC chemotherapy for urothelial carcinoma: a nationwide cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. An open-label, single-arm, phase 2 study of the Aurora kinase A inhibitor alisertib in patients with advanced urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
Safety Operating Guide
Safe Disposal of Alisertib Sodium: A Procedural Guide for Laboratory Professionals
The proper handling and disposal of investigational drugs like Alisertib Sodium are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, a selective inhibitor of the Aurora A kinase, is classified as a hazardous substance due to its cytotoxic properties and potential harm to aquatic life.[1][2][3][4] Adherence to strict disposal protocols is mandatory to mitigate risks to researchers and the environment.
This guide provides essential, step-by-step instructions for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Summary and Key Data
This compound is categorized as harmful if ingested and poses a significant, long-term threat to aquatic ecosystems.[1] All personnel must review the Safety Data Sheet (SDS) before handling the compound.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
Standard Operating Procedure for Disposal
The disposal of this compound must be managed as a hazardous chemical waste stream, in accordance with institutional guidelines and national regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] High-temperature incineration is the required disposal method.[6][7][8]
1. Personnel Training and Protective Equipment:
-
Training: All personnel responsible for handling this compound waste must complete institutional training on Chemical Waste Management and the safe handling of cytotoxic agents.[2][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent exposure. The minimum required PPE includes:[2]
-
Disposable Gown/Lab Coat
-
Two pairs of chemotherapy-rated gloves
-
Safety Goggles or Face Shield
-
2. Waste Segregation and Container Selection:
-
Segregation: It is crucial to segregate cytotoxic waste from other waste streams to prevent cross-contamination and ensure proper handling.[4]
-
Container: Use a dedicated, leak-proof, and puncture-resistant hazardous waste container, clearly marked for "Cytotoxic Waste".[2] These containers are often color-coded (e.g., purple or red) for easy identification.[3][8]
3. Waste Collection Protocol:
-
Unused Product: Dispose of expired or unused this compound in its original vial or container directly into the designated cytotoxic waste container.[6][7] There is no need to empty vials or syringes.[6]
-
Contaminated Materials: Any item that comes into contact with this compound is considered cytotoxic waste and must be disposed of in the same container. This includes:
4. Labeling and Storage:
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container.[6] The label must include:
-
Waste Name: "this compound (Cytotoxic Waste)"
-
Principal Investigator (PI) Name and Contact Information
-
Laboratory Location (Building and Room Number)
-
Accumulation Start Date
-
-
Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) until it is ready for pickup.[6] This area should be clearly marked and registered with your institution's Environmental Health & Safety (EHS) department.
5. Final Disposal and Documentation:
-
Pickup Request: Once the container is full, submit a chemical waste disposal request to your institution's EHS office.[6]
-
Transport and Incineration: EHS will arrange for a licensed hazardous waste vendor to transport the container to a permitted facility for destruction by high-temperature incineration.[6][7]
-
Documentation: Retain all disposal records, including pickup request forms and any certificates of destruction provided by the vendor, as part of your laboratory's safety and compliance documentation.[5][7]
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols: Emergency Spill Procedures
Any spill of this compound must be managed immediately to minimize contamination and health risks.[2]
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
2. Don Protective Equipment:
-
Before cleaning, put on full PPE as described above (gown, double gloves, eye protection).
3. Contain and Clean the Spill:
-
Liquids: Absorb the spill with a finely-powdered liquid-binding material or absorbent pads.[1]
-
Powders: Carefully cover the spill with damp absorbent pads to avoid creating dust.
-
Work from the outer edge of the spill inward.
4. Decontaminate the Area:
-
Clean the spill surface thoroughly. A common decontamination method involves scrubbing with alcohol.[1]
5. Dispose of Cleanup Materials:
-
Place all contaminated materials, including absorbent pads and used PPE, into the designated cytotoxic hazardous waste container.[1]
6. Report the Incident:
-
Report the spill to your laboratory supervisor and the institutional EHS department, following your site-specific reporting procedures.
References
- 1. This compound|1028486-06-7|MSDS [dcchemicals.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. danielshealth.ca [danielshealth.ca]
- 4. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Essential Safety and Logistical Information for Handling Alisertib Sodium
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Alisertib Sodium, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Summary
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment and handling procedures are essential to mitigate these risks.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₇H₁₉ClFN₄NaO₄ |
| Molecular Weight | 540.91 g/mol |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1] |
| Occupational Exposure Limits | No specific occupational exposure limits (OELs) have been established. It is recommended to handle this compound as a potent compound and maintain exposure to the lowest possible levels. |
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the primary barrier against chemical exposure. The following PPE is mandatory when handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1]
Personal Protective Equipment
-
Eye Protection: Chemical safety goggles or a face shield must be worn to prevent eye contact.
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile rubber.[2] Always inspect gloves for tears or punctures before use.
-
Skin and Body Protection: A lab coat must be worn at all times. For large quantities or tasks with a high risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator should be used. For powdered forms, a particulate respirator is recommended.
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling
-
Review Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe dust or aerosols.[2]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.[1]
Storage
-
Container: Keep the container tightly sealed.[1]
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
Temperature: For optimal stability, store the powder form at -20°C.[1]
Spill and Disposal Plan
A clear and practiced plan for managing spills and disposing of waste is essential.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3][4] Place the collected material into a sealed, labeled container for disposal.[2]
-
Cleaning: Clean the spill area thoroughly with a suitable decontamination solution.
-
Report: Report the spill to the appropriate safety personnel.
Disposal
-
Waste Characterization: this compound and any contaminated materials must be treated as hazardous waste.
-
Disposal Procedure: Dispose of waste in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of down the drain or into the environment.[1]
Visual Workflow: Chemical Spill Response
The following diagram outlines the step-by-step workflow for responding to a chemical spill of this compound.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
